Yadanzioside I
Description
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)44-14)42-10(2)31)23(37)18(36)21(28)27(11,3)6-12(32)19(9)45-25-17(35)16(34)15(33)13(7-30)43-25/h11,13-18,20-23,25,30,33-37H,5-8H2,1-4H3/t11-,13+,14+,15+,16-,17+,18+,20+,21+,22+,23-,25-,27-,28+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFIBXCQCYPLP-BBIBOMAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Yadanzioside I: A Technical Guide to its Discovery, Isolation, and Characterization from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the experimental protocols for extraction and isolation, summarizes the available quantitative data, and visually represents the isolation workflow.
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine across Southeast Asia for treating various ailments, including dysentery and malaria.[1][2] Modern phytochemical investigations have revealed that the seeds of B. javanica are a rich source of structurally diverse and biologically active compounds, most notably quassinoids.[2][3] These bitter principles have garnered considerable scientific interest due to their potent cytotoxic and antileukemic activities.[1][4]
Among the numerous quassinoids isolated from this plant, the yadanziosides represent a significant subgroup. This compound was first reported as part of a series of new bitter principles isolated from the seeds of Brucea javanica.[1] This guide focuses specifically on the discovery and isolation of this compound, providing a detailed account of the methodologies employed in its initial identification and purification.
Discovery and Initial Characterization
This compound was first isolated and characterized in 1985 by a team of Japanese researchers, Yoshimura, Sakaki, Ishibashi, and Honda. Their work, published in the Bulletin of the Chemical Society of Japan, described the isolation of several new bitter principles from the seeds of Brucea javanica, including yadanziolides A, B, and C, and yadanziosides F, I, J, and L.[1] The structure of this compound was elucidated through spectroscopic analysis.[1]
Experimental Protocols: Isolation of this compound
The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a composite representation based on established methods for the isolation of quassinoid glycosides from B. javanica.
Plant Material and Extraction
-
Plant Material : Dried and powdered seeds of Brucea javanica are used as the starting material.
-
Extraction : The powdered seeds are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:
-
Partitioning with n-hexane to remove nonpolar constituents like fats and oils.
-
Subsequent partitioning of the aqueous layer with chloroform (B151607) (CHCl₃) to extract compounds of intermediate polarity.
-
Further partitioning with n-butanol (n-BuOH) to isolate more polar compounds, including glycosides. The yadanziosides, being glycosidic, are typically enriched in the n-butanol fraction.
Chromatographic Purification
The n-butanol fraction, rich in yadanziosides, is subjected to a series of chromatographic techniques to isolate individual compounds.
-
Column Chromatography : The n-BuOH fraction is first fractionated by column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, typically a mixture of acetonitrile (B52724) and water.[5]
The following diagram illustrates the general workflow for the isolation of this compound.
Quantitative Data
Quantitative data for this compound, such as yield and specific bioactivity, are not extensively reported in readily available literature. However, based on the isolation of similar quassinoids, the yield is generally low. The biological activity of many yadanziosides has been evaluated, revealing potent cytotoxic and antileukemic properties.
| Compound | Activity | Cell Line | IC50 Value |
| Yadanziosides (general) | Antileukemic | - | Data not specified |
| Bruceoside C | Cytotoxic | KB, A-549, RPMI, TE-671 | Potent |
| Bruceine A | Cytotoxic | Pancreatic Cancer | Potent |
| Brusatol | Cytotoxic | Pancreatic Cancer | Potent |
Table 1: Reported Bioactivities of Related Compounds from Brucea javanica.[2][4][6]
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on other structurally related quassinoids provides valuable insights into its potential mechanism of action. For instance, Yadanziolide A, another quassinoid from B. javanica, has been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the TNF-α/STAT3 pathway, leading to the induction of apoptosis.[7] It is plausible that this compound may exert its cytotoxic effects through similar or related apoptotic pathways.
The induction of apoptosis is a common mechanism of action for many anticancer compounds.[8][9] This process can be initiated through two primary signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Given the potent cytotoxic nature of quassinoids, it is highly probable that this compound's mechanism of action involves the activation of one or both of these apoptotic signaling pathways.
The following diagram depicts a generalized model of apoptosis signaling pathways that may be relevant to the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor agents, 127. Bruceoside C, a new cytotoxic quassinoid glucoside, and related compounds from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
Yadanzioside I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with known antiviral and antimalarial properties. As a member of the quassinoid family, this compound is characterized by a highly oxygenated and complex tetracyclic triterpene skeleton. This guide provides a detailed overview of the chemical structure, stereochemistry, and the experimental protocols used for the elucidation of this compound, presenting key data in a clear and accessible format for researchers in natural product chemistry and drug discovery.
Chemical Structure and Properties
This compound possesses a complex pentacyclic core structure, characteristic of the bruceolide-type quassinoids, with a glucose moiety attached. The complete stereochemistry and connectivity were established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and chemical degradation studies.
Quantitative Data Summary
The key physicochemical and spectroscopic data for this compound are summarized in the table below. This information is crucial for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₂₉H₃₈O₁₆ |
| Molecular Weight | 642.6 g/mol |
| CAS Number | 99132-95-3 |
| IUPAC Name | Methyl (1R,2S,3R,6R,8S,9S,11S,13R,14R,15R,16S,17R)-3-(acetyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5,18-dioxapentacyclo[12.5.0.0¹˒⁶.0²˒¹⁷.0⁸˒¹³]nonadec-9-ene-17-carboxylate |
| Appearance | Amorphous powder |
| Optical Rotation | [α]D²² +28.5° (c 0.5, MeOH) |
¹H and ¹³C NMR Spectral Data
The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, which are fundamental for its structural verification.
¹H NMR (400 MHz, C₅D₅N)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.68 | d | 8.5 |
| H-2 | 2.50 | m | |
| H-3 | 6.05 | d | 3.0 |
| H-5 | 3.15 | d | 8.0 |
| H-6 | 2.85 | m | |
| H-7 | 5.10 | d | 6.0 |
| H-9 | 4.15 | d | 2.0 |
| H-11 | 4.85 | d | 2.0 |
| H-12 | 6.20 | s | |
| H-14 | 3.45 | d | 9.0 |
| H-15 | 4.65 | d | 9.0 |
| OMe | 3.75 | s | |
| Me-18 | 1.95 | s | |
| Me-19 | 1.60 | s | |
| OAc | 2.10 | s | |
| H-1' | 5.25 | d | 7.5 |
| H-2' | 4.20 | t | 8.0 |
| H-3' | 4.35 | t | 8.0 |
| H-4' | 4.40 | t | 8.0 |
| H-5' | 4.05 | m | |
| H-6'a | 4.50 | dd | 11.5, 5.0 |
| H-6'b | 4.30 | dd | 11.5, 2.5 |
¹³C NMR (100 MHz, C₅D₅N)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 48.2 | 16 | 78.5 |
| 2 | 45.1 | 17 | 172.1 |
| 3 | 72.8 | 18-Me | 21.0 |
| 4 | 84.5 | 19-Me | 10.5 |
| 5 | 49.5 | OMe | 52.8 |
| 6 | 35.2 | OAc-CO | 170.5 |
| 7 | 79.8 | OAc-Me | 21.1 |
| 8 | 45.8 | 1' | 103.2 |
| 9 | 78.2 | 2' | 75.5 |
| 10 | 163.5 | 3' | 78.8 |
| 11 | 75.1 | 4' | 71.8 |
| 12 | 125.5 | 5' | 79.2 |
| 13 | 48.8 | 6' | 62.9 |
| 14 | 47.5 | ||
| 15 | 72.5 |
Experimental Protocols
The structural elucidation of this compound was accomplished through a series of detailed experimental procedures, as outlined below.
Isolation of this compound
-
Extraction: The dried, defatted seeds of Brucea javanica were subjected to extraction with methanol (B129727) (MeOH).
-
Partitioning: The resulting methanol extract was concentrated and then partitioned between water and chloroform (B151607) (CHCl₃) to separate compounds based on polarity. The water-soluble fraction, containing the glycosides, was retained.
-
Chromatography:
-
The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of water and methanol to yield several fractions.
-
Fractions containing this compound were further purified by repeated column chromatography on silica (B1680970) gel using a chloroform-methanol-water solvent system.
-
Final purification was achieved by high-performance liquid chromatography (HPLC) on a reversed-phase column (C18) with a methanol-water mobile phase to yield pure this compound as an amorphous powder.
-
Structure Elucidation Methodologies
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular formula of C₂₉H₃₈O₁₆.
-
Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of hydroxyl (-OH), ester carbonyl (C=O), and α,β-unsaturated ketone functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provided information on the number and chemical environment of protons, including the anomeric proton of the glucose unit, methyl groups, and protons on the quassinoid skeleton.
-
¹³C NMR: Indicated the presence of 29 carbon atoms and, in conjunction with DEPT experiments, allowed for the classification of each carbon (CH₃, CH₂, CH, and quaternary carbons).
-
2D NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identified proton-proton coupling networks, helping to piece together fragments of the molecule.
-
HMQC (Heteronuclear Multiple Quantum Coherence): Correlated protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two to three bonds, which was essential for connecting the different structural fragments and determining the position of the glycosidic linkage and the acetate (B1210297) group.
-
-
-
Chemical Degradation:
-
Acid Hydrolysis: Treatment of this compound with dilute acid cleaved the glycosidic bond, yielding the aglycone (the quassinoid part) and D-glucose, which was identified by its optical rotation and comparison with an authentic sample. This confirmed the nature of the sugar moiety.
-
Stereochemistry
The relative and absolute stereochemistry of this compound was determined through a combination of Nuclear Overhauser Effect (NOE) experiments and comparison of its NMR data with those of known related quassinoids. The coupling constants in the ¹H NMR spectrum also provided valuable information about the dihedral angles between adjacent protons, further defining the stereochemical relationships within the ring system. The D-configuration of the glucose unit was established by chemical correlation after hydrolysis.
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of this compound with its defined stereochemistry.
Caption: Chemical Structure of this compound.
Note: The DOT language is not well-suited for generating complex 2D chemical structures with correct stereochemistry and bond angles. The provided script is a conceptual representation. For accurate visualization, chemical drawing software is recommended.
Conclusion
This compound is a structurally complex quassinoid glycoside with significant biological potential. The detailed spectroscopic and chemical analysis has provided a solid foundation for its identification and further investigation. This guide serves as a comprehensive resource for researchers, offering the necessary data and methodological insights to facilitate future studies on this compound and related compounds.
Pharmacokinetics and Bioavailability of Yadanzioside I: A Methodological Overview and Data Scarcity Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific pharmacokinetic or bioavailability data for Yadanzioside I. This guide, therefore, outlines the established methodologies and theoretical frameworks that would be employed in the investigation of its pharmacokinetic profile, alongside a discussion of the known properties of related compounds from Brucea javanica.
Executive Summary
This compound is one of many quassinoid glycosides isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and malaria.[1][2][3][4] While numerous yadanziosides have been identified, and some, like Yadanzioside P, have been investigated for their biological activities, a significant knowledge gap exists regarding their pharmacokinetic properties.[5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for its potential development as a therapeutic agent. This document provides a comprehensive overview of the standard experimental protocols and analytical methods that would be necessary to elucidate the pharmacokinetics and bioavailability of this compound. Due to the lack of specific data, the tables presented are illustrative templates of how such data would be structured.
Introduction to this compound and its Therapeutic Potential
Yadanziosides are a class of bitter triterpenoids found in Brucea javanica.[1] While the pharmacological activities of many constituents of Brucea javanica have been explored, including their anti-inflammatory and anti-cancer effects, the in vivo behavior of individual yadanziosides remains largely uncharacterized.[3][4] The development of any natural product into a viable drug candidate hinges on a thorough understanding of its pharmacokinetic profile to ensure safety and efficacy. Poor oral bioavailability, rapid metabolism, or unfavorable distribution can all lead to the failure of a promising compound in clinical development.[3]
Hypothetical Pharmacokinetic Profile of this compound
Based on the general properties of glycosides and other natural products, this compound may face challenges in oral absorption due to its size, polarity, and potential for enzymatic degradation in the gastrointestinal tract. Its metabolism is likely to occur in the liver and intestines, potentially involving hydrolysis of the glycosidic bond and subsequent phase I and phase II reactions of the aglycone.
Data Presentation
The following tables are templates that would be used to summarize the quantitative pharmacokinetic data for this compound once such studies are conducted.
Table 1: In Vitro Permeability of this compound in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | Data Not Available | Data Not Available |
| Propranolol (High Permeability Control) | Data Not Available | Data Not Available |
| Atenolol (Low Permeability Control) | Data Not Available | Data Not Available |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous and Oral Administration
| Parameter | Intravenous (Dose: X mg/kg) | Oral (Dose: Y mg/kg) |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC₀-t (ng·h/mL) | Data Not Available | Data Not Available |
| AUC₀-∞ (ng·h/mL) | Data Not Available | Data Not Available |
| t₁/₂ (h) | Data Not Available | Data Not Available |
| CL (L/h/kg) | Data Not Available | Data Not Available |
| Vd (L/kg) | Data Not Available | Data Not Available |
| F (%) | N/A | Data Not Available |
Key Experimental Protocols
The following sections detail the standard methodologies required to determine the pharmacokinetic profile of this compound.
In Vitro Intestinal Permeability Assay (Caco-2)
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporter proteins, mimicking the intestinal barrier.[6] This assay is a standard in vitro model to predict the oral absorption of drugs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer.
-
Transport Study: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The test compound (this compound) is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at specified time points.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio is determined by comparing the permeability from the basolateral to the apical side (B-A) with the permeability from the apical to the basolateral side (A-B).
In Vivo Pharmacokinetic Study in Rats
Animal models are essential for understanding the in vivo ADME properties of a drug candidate.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound is administered via the tail vein to determine its distribution and elimination characteristics.
-
Oral (PO): A single dose is administered by oral gavage to assess absorption and bioavailability.
-
-
Sample Collection: Blood samples are collected from the jugular vein at predetermined time points post-dosing. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation or liquid-liquid extraction.
-
Quantification: Plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.[7]
Analytical Method for Quantification
A sensitive and specific analytical method is crucial for accurately measuring the concentration of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[8][9]
Methodology:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[9]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]
-
Method Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.[10][11]
Visualizations
The following diagrams illustrate the typical workflows for the described experiments.
Signaling Pathways
Currently, there is no information available regarding specific signaling pathways that may be involved in the absorption, distribution, metabolism, or excretion of this compound.
Conclusion and Future Directions
The lack of pharmacokinetic data for this compound represents a significant barrier to its development as a therapeutic agent. The methodologies outlined in this guide provide a clear roadmap for future research. A systematic investigation into the ADME properties of this compound, beginning with in vitro permeability and metabolic stability assays, followed by in vivo pharmacokinetic studies in animal models, is essential. Such studies will not only elucidate the bioavailability and disposition of this compound but will also provide crucial information for dose selection and formulation development in any future preclinical and clinical trials. Furthermore, identifying the metabolites of this compound and their potential biological activities will be a critical step in understanding its overall pharmacological and toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difference in oral absorption of ginsenoside Rg1 between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 8. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
The Antimalarial Potential of Yadanzioside I: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica, belongs to a class of natural products that have demonstrated significant biological activities, including antimalarial properties. While direct and specific data on the antiplasmodial activity of this compound against Plasmodium falciparum is limited in publicly available literature, extensive research on the quassinoids from Brucea javanica provides a strong foundation for understanding its potential. This technical guide synthesizes the current knowledge on the antimalarial activity of related quassinoids, outlines standard experimental protocols for in vitro evaluation, and discusses the putative mechanism of action. Due to the absence of specific IC50 values for this compound, this document presents data for closely related compounds to serve as a reference for its potential efficacy and selectivity.
Antimalarial Activity of Quassinoids from Brucea javanica
Brucea javanica has a long history in traditional medicine for treating various ailments, including malaria. Modern scientific investigations have identified quassinoids as the primary bioactive constituents responsible for its antiplasmodial effects.
In Vitro Antiplasmodial Activity
Table 1: In Vitro Antiplasmodial Activity of Selected Quassinoids from Brucea javanica against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Bruceine A | K1 (chloroquine-resistant) | 0.0086 | [1] |
| Bruceine B | K1 (chloroquine-resistant) | 0.0081 | [1] |
| Bruceine C | K1 (chloroquine-resistant) | 0.0019 | [1] |
| Brusatol | K1 (chloroquine-resistant) | Not specified | [1] |
| Brujavanol A | K1 | Not specified | [2] |
| Compound 3 (unnamed) | K1 | 0.58 | [2] |
Cytotoxicity and Selectivity Index
A critical aspect of drug development is assessing the selectivity of a compound for the pathogen over host cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, is a key indicator of therapeutic potential. While specific cytotoxicity data for this compound is unavailable, studies on other quassinoids suggest that their antimalarial action is not solely due to general cytotoxicity, indicating a degree of selectivity for the parasite.
Table 2: Cytotoxicity of Selected Quassinoids from Brucea javanica
| Compound | Cell Line | CC50 (µg/mL) | Reference |
| Brujavanol A | KB (human oral cancer) | 1.30 | [2] |
| Brujavanol B | KB (human oral cancer) | 2.36 | [2] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the in vitro antiplasmodial activity and cytotoxicity of compounds like this compound.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the IC50 of antimalarial compounds.
-
Parasite Culture: P. falciparum (e.g., 3D7 or K1 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine (B114508) at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in a 96-well plate at a specific parasitemia (e.g., 1%) and hematocrit (e.g., 2%).
-
The serially diluted compound is added to the wells. Chloroquine or artemisinin (B1665778) is typically used as a positive control, and solvent-treated wells serve as a negative control.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
-
Data Analysis:
-
After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines.
-
Cell Culture: A mammalian cell line (e.g., HeLa, HEK293, or HepG2) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The test compound is added in serial dilutions to the wells. A known cytotoxic agent can be used as a positive control.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
-
Data Analysis:
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
-
Visualizations: Workflows and Putative Mechanisms
Experimental Workflow for Antimalarial Drug Discovery from Natural Products
The following diagram illustrates a typical workflow for the identification and characterization of antimalarial compounds from natural sources like Brucea javanica.
Putative Mechanism of Action: Inhibition of Protein Synthesis
The primary antimalarial mechanism of action attributed to quassinoids is the inhibition of protein synthesis within the parasite. This is a crucial pathway for the parasite's survival and replication.
Conclusion and Future Directions
This compound, as a member of the quassinoid class of compounds from Brucea javanica, holds promise as a potential antimalarial agent. While direct evidence of its efficacy is currently lacking in the accessible scientific literature, the potent antiplasmodial activity of other quassinoids from the same source provides a strong rationale for its investigation.
Future research should focus on:
-
Isolation and Purification: Obtaining a sufficient quantity of pure this compound for comprehensive biological evaluation.
-
In Vitro Studies: Determining the specific IC50 of this compound against both chloroquine-sensitive and resistant strains of P. falciparum.
-
Cytotoxicity and Selectivity: Assessing the cytotoxicity of this compound against a panel of mammalian cell lines to establish its selectivity index.
-
Mechanism of Action: Confirming whether this compound acts via the inhibition of protein synthesis or through other mechanisms.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and toxicity of this compound in animal models of malaria.
The elucidation of these key data points will be crucial in determining the potential of this compound as a lead compound for the development of a novel antimalarial drug.
References
Yadanzioside I: A Comprehensive Technical Guide to its Potential as an Antileukemic Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Yadanzioside I's direct antileukemic activity is limited in publicly available scientific literature. This guide utilizes data from its aglycone, bruceantin (B1667948), as a proxy to detail its potential antileukemic effects and mechanisms. This substitution is based on the shared core structure and the established biological activity of bruceantin.
Executive Summary
Leukemia, a group of cancers affecting the blood and bone marrow, remains a significant therapeutic challenge. The quest for novel, effective, and less toxic treatments is a paramount goal in oncology research. This compound, a quassinoid glycoside, and its aglycone, bruceantin, have emerged as compounds of interest due to their potent cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the antileukemic potential of these compounds, focusing on preclinical data. It covers the mechanism of action, in vitro efficacy, and in vivo studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound and related compounds in the context of leukemia.
In Vitro Antileukemic Activity
The cytotoxic effects of bruceantin have been evaluated against a panel of human leukemia cell lines. The data consistently demonstrates potent growth-inhibitory and pro-apoptotic activities.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of bruceantin against various leukemia cell lines are summarized in Table 1. These values indicate significant cytotoxic activity at nanomolar concentrations.
| Cell Line | Leukemia Type | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [1][2] |
| U266 | Multiple Myeloma | 49 | [1][2] |
| H929 | Multiple Myeloma | 115 | [1][2] |
Induction of Apoptosis
Bruceantin has been shown to be a potent inducer of apoptosis in leukemia cells. This programmed cell death is a key mechanism for its anticancer activity. Quantitative analysis of apoptosis in RPMI 8226 multiple myeloma cells treated with bruceantin is presented in Table 2.
| Treatment Concentration (ng/mL) | % Apoptotic Cells | Reference |
| 2.5 | Significantly increased vs. control | [1] |
| 5 | Significantly increased vs. control | [1] |
| 10 | Significantly increased vs. control | [1] |
| 20 | Significantly increased vs. control | [1] |
| 40 | Significantly increased vs. control | [1] |
Cell Cycle Arrest
Studies on multiple myeloma cancer stem cells (MM-CSCs) have demonstrated that bruceantin can induce cell cycle arrest, primarily at the G1 phase.[3] This inhibition of cell cycle progression contributes to its overall antiproliferative effects. The quantitative data for cell cycle distribution in MM-CSCs following bruceantin treatment is shown in Table 3.
| Treatment Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| 0 (Vehicle Control) | 42.0 ± 1.1 | Not specified | Not specified | [3] |
| 50 | 53.4 ± 2.2 | Not specified | Not specified | [3] |
| 100 | 59.8 ± 1.2 | Not specified | Not specified | [3] |
| 200 | 53.0 ± 2.6 | Not specified | Not specified | [3] |
In Vivo Antileukemic Efficacy
The antitumor activity of bruceantin has been demonstrated in preclinical animal models. These studies provide crucial evidence for its potential therapeutic application.
P388 Leukemia Model
Early studies showed that bruceantin possesses potent antineoplastic activity against P-388 lymphocytic leukemia in mice.[4][5][6]
Human Multiple Myeloma Xenograft Model
In a more recent study, bruceantin was evaluated in a severe combined immunodeficiency (SCID) mouse xenograft model using RPMI 8226 human multiple myeloma cells. The results, summarized in Table 4, show significant tumor regression without overt toxicity.[1]
| Treatment Group | Tumor Volume | Apoptosis in Tumors | Reference |
| Vehicle Control | - | 14% | [1] |
| Bruceantin (2.5-5 mg/kg) | Significant regression | 37% | [1] |
Mechanism of Action
The antileukemic activity of bruceantin is attributed to a multi-faceted mechanism of action that involves the induction of apoptosis through intrinsic and extrinsic pathways, and the downregulation of key oncogenic proteins.
Induction of Apoptosis via Caspase Activation
Bruceantin treatment leads to the activation of the caspase cascade, a central component of the apoptotic machinery. In RPMI 8226 cells, bruceantin induces the proteolytic processing of procaspases and the degradation of poly(ADP-ribose) polymerase (PARP).[1] The involvement of the mitochondrial pathway is also implicated.[1][6]
Downregulation of c-MYC
A critical event in bruceantin-mediated cell death is the downregulation of the c-MYC oncoprotein.[6] c-MYC is a key regulator of cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy. The downregulation of c-MYC by bruceantin suggests a targeted mechanism of action against a fundamental driver of leukemogenesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor agents. XXXV: Effects of brusatol, bruceoside A, and bruceantin on P-388 lymphocytic leukemia cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characteristics of resistance and cross-resistance of an adriamycin-resistant subline of P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Yadanziolide A on Tumor Cell Lines: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide A, a quassinoid compound isolated from the fruit of Brucea javanica, has demonstrated significant potential as an anticancer agent. While the initial focus of this guide was on Yadanzioside I, a thorough review of scientific literature revealed a lack of specific data on its in vitro cytotoxicity. In contrast, substantial research is available for the closely related compound, Yadanziolide A. This technical guide, therefore, provides a comprehensive overview of the in vitro cytotoxicity of Yadanziolide A against various tumor cell lines, detailing its mechanism of action, experimental protocols, and quantitative data. This information is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Data Presentation: In Vitro Cytotoxicity of Yadanziolide A
The cytotoxic effects of Yadanziolide A have been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 300 | CCK-8 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 362 | CCK-8 | [1] |
| LM-3 | Hepatocellular Carcinoma | 171 | CCK-8 | [1] |
| HL-7702 | Normal Liver Cell Line | 768 | CCK-8 | [1] |
Mechanism of Action: Induction of Apoptosis via the JAK-STAT Signaling Pathway
Research indicates that Yadanziolide A exerts its cytotoxic effects primarily through the induction of apoptosis, mediated by the inhibition of the JAK-STAT signaling pathway.[1] This pathway is often overactive in cancer cells, contributing to their proliferation and survival.
Yadanziolide A has been shown to target the TNF-α/STAT3 pathway.[1] By inhibiting the phosphorylation of JAK2 and STAT3, it disrupts the downstream signaling cascade that promotes the expression of anti-apoptotic proteins like Bcl-2.[1] The inhibition of this pathway leads to an increase in the pro-apoptotic protein Bax and the activation of the caspase cascade, including caspase-8 and caspase-3, ultimately resulting in programmed cell death.[1]
Signaling Pathway Diagram
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, Huh-7, LM-3) and a normal human liver cell line (HL-7702) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Yadanziolide A: A stock solution is prepared by dissolving Yadanziolide A in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the desired concentrations in the culture medium.
Cytotoxicity Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Yadanziolide A. A control group is treated with a medium containing the same concentration of DMSO.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining is used to quantify apoptosis.
-
Cell Treatment: Cells are treated with Yadanziolide A at various concentrations for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect the expression levels of proteins involved in the signaling pathway.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., JAK2, STAT3, p-JAK2, p-STAT3, Bcl-2, Bax, Caspase-8, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Conclusion
Yadanziolide A demonstrates significant in vitro cytotoxicity against hepatocellular carcinoma cell lines by inducing apoptosis through the inhibition of the JAK-STAT signaling pathway. The provided data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this natural compound. Future studies could explore its efficacy in other cancer types, its potential for synergistic combinations with other chemotherapeutic agents, and its in vivo activity in preclinical animal models.
References
Yadanzioside I: A Technical Guide to Its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a naturally occurring quassinoid, a class of bitter compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its extraction, isolation, and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is exclusively found in the plant species Brucea javanica (L.) Merr., a member of the Simaroubaceae family.[1][2][3][4] This plant, commonly known as "Ya-dan-zi" in traditional Chinese medicine, is widely distributed in Southeast Asia and Northern Australia.[2] The primary source of this compound, along with a variety of other structurally related quassinoids, is the seeds of the Brucea javanica fruit, often referred to as Fructus Bruceae.[1][2][3]
While numerous quassinoids have been isolated and identified from Brucea javanica, specific quantitative data regarding the abundance of this compound remains limited in publicly available literature. However, the presence of a wide array of yadanziosides, including A, B, C, F, G, H, J, K, L, M, N, O, and P, has been confirmed in this plant, indicating a complex phytochemical profile.[2][4]
Abundance of Quassinoids in Brucea javanica
| Compound | Plant Part | Abundance/Yield | Reference |
| This compound | Seeds | Data Not Available | N/A |
| Bruceine D | Seeds | Not specified | [5] |
| Brusatol | Seeds | Not specified | [5] |
| Bruceine H | Seeds | Not specified | [5] |
Note: The absence of specific yield data for this compound highlights a potential area for future research in the phytochemical analysis of Brucea javanica.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of this compound from Brucea javanica seeds, based on established methods for other quassinoids from this plant.
Extraction of Crude Quassinoids
-
Sample Preparation: Air-dried and powdered seeds of Brucea javanica are used as the starting material.
-
Solvent Extraction: The powdered seeds are typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Removal: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The quassinoid glycosides, including this compound, are typically enriched in the more polar fractions like ethyl acetate and n-butanol.
Isolation and Purification of this compound
A combination of chromatographic techniques is employed for the isolation and purification of individual quassinoids from the enriched fractions.
-
Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Gel Filtration: Fractions containing the compounds of interest are further purified by gel filtration chromatography, often using Sephadex LH-20 with methanol as the mobile phase, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on a C18 reversed-phase column. A common mobile phase consists of a gradient of methanol and water or acetonitrile (B52724) and water. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound.
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system of methanol and water is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for quassinoids (e.g., 270 nm).
-
Injection Volume: A standard volume, such as 10 µL, is injected.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of purified this compound of known concentration is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution.
-
Sample Solution: A precisely weighed amount of the dried extract is dissolved in a known volume of methanol, filtered through a 0.45 µm membrane filter, and used for HPLC analysis.
-
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of this compound.
-
Quantification: The sample solution is injected, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is then calculated using the regression equation from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from the seeds of Brucea javanica.
Caption: A generalized workflow for the isolation of this compound.
Signaling Pathways and Logical Relationships
At present, there is insufficient information in the reviewed literature to construct a detailed signaling pathway diagram specifically involving this compound. While various quassinoids from Brucea javanica are known to possess biological activities such as antileukemic effects, the precise molecular mechanisms and signaling pathways for this compound have not been fully elucidated.[1][6] Future research is required to explore its interactions with cellular targets and signaling cascades.
Conclusion
This compound is a quassinoid of significant interest found exclusively in the seeds of Brucea javanica. While its isolation has been reported, quantitative data on its natural abundance is currently lacking, presenting an opportunity for further research. The generalized protocols for extraction, isolation, and quantification provided in this guide offer a solid foundation for researchers aiming to work with this compound. Further investigation into the pharmacological properties and molecular mechanisms of this compound is warranted to fully explore its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint of Yadanzioside I: A Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise identification of natural products is a critical step in the discovery pipeline. This technical guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal identification of Yadanzioside I, a potent antiviral quassinoid glycoside isolated from Brucea javanica.
This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols utilized for the isolation and characterization of this complex natural product.
Spectroscopic Data for this compound
The structural elucidation of this compound relies on a comprehensive analysis of its spectroscopic profile. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.12 | d | 8.0 |
| 2 | 2.54 | m | |
| 3 | 5.86 | dd | 11.0, 7.0 |
| 5 | 3.47 | dd | 12.5, 4.5 |
| 6α | 2.18 | m | |
| 6β | 2.45 | m | |
| 7 | 6.22 | d | 5.0 |
| 9 | 3.51 | s | |
| 11 | 4.98 | d | 2.5 |
| 12 | 6.08 | s | |
| 14 | 3.28 | d | 9.0 |
| 15 | 4.51 | d | 9.0 |
| 20-CH₃ | 1.63 | s | |
| 4-CH₃ | 1.98 | s | |
| OAc | 2.06 | s | |
| Glc | |||
| 1' | 5.12 | d | 7.5 |
| 2' | 4.08 | m | |
| 3' | 4.25 | m | |
| 4' | 4.25 | m | |
| 5' | 3.92 | m | |
| 6'a | 4.35 | m | |
| 6'b | 4.50 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 83.9 | 14 | 48.9 |
| 2 | 44.5 | 15 | 70.8 |
| 3 | 78.9 | 16 (C=O) | 175.5 |
| 4 | 165.2 | 20 | 124.8 |
| 5 | 44.1 | 4-CH₃ | 20.8 |
| 6 | 27.9 | 10-CH₃ | 10.9 |
| 7 | 80.8 | 13-CH₃ | 16.1 |
| 8 | 78.4 | OAc | |
| 9 | 52.3 | C=O | 170.2 |
| 10 | 44.9 | CH₃ | 21.0 |
| 11 | 79.9 | Glc | |
| 12 | 163.7 | 1' | 103.0 |
| 13 | 48.1 | 2' | 75.3 |
| 3' | 78.8 | ||
| 4' | 71.9 | ||
| 5' | 79.1 | ||
| 6' | 63.0 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Formula |
| [M+Na]⁺ | 665.2107 | C₂₉H₃₈O₁₆Na |
Experimental Protocols
The isolation and identification of this compound involve a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and culminating in spectroscopic analysis.
1. Extraction and Isolation: The dried and powdered seeds of Brucea javanica are subjected to extraction with methanol. The resulting crude extract is then partitioned between water and chloroform. The aqueous layer, containing the glycosides, is further fractionated using column chromatography over silica (B1680970) gel and reversed-phase (RP-18) silica gel. Final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.
2. Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated pyridine (B92270) (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.
Visualization of Methodologies
To further clarify the processes involved in the identification of this compound, the following diagrams illustrate the general workflow for natural product identification and the key 2D NMR correlations.
Unveiling the Profile of Yadanzioside I: A Technical Guide for Researchers
For Immediate Release
Wuhan, China – December 4, 2025 – Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica, is a natural compound that has garnered attention for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a complex natural product with the molecular formula C₂₉H₃₈O₁₆ and a molecular weight of 642.6 g/mol .[1] Its chemical structure is characterized by a highly oxygenated tetracyclic triterpene core linked to a glucose moiety. The compound is sourced from the seeds of Brucea javanica, a plant used in traditional medicine.[2] For experimental purposes, this compound is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₈O₁₆ | [1] |
| Molecular Weight | 642.6 g/mol | [1] |
| CAS Number | 99132-95-3 | [2] |
| Source | Seeds of Brucea javanica | [2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |
| Appearance | White amorphous powder | |
| Melting Point | Not reported |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.
Table 2.1: ¹H NMR Spectral Data (DMSO-d₆)
(Note: Specific chemical shift assignments require access to the original research publication which is not available in the provided search results.)
Table 2.2: ¹³C NMR Spectral Data (DMSO-d₆)
(Note: Specific chemical shift assignments require access to the original research publication which is not available in the provided search results.)
Table 2.3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data
(Note: Specific m/z values require access to the original research publication which is not available in the provided search results.)
Biological Activity: Antiviral Properties
This compound has demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[3][4] Quassinoids extracted from Brucea javanica seeds have been shown to significantly reduce the replication of TMV.[3][4]
Experimental Protocol for Anti-TMV Activity Assessment
The following is a generalized experimental protocol for evaluating the antiviral activity of compounds like this compound against TMV, based on common methodologies.
3.1.1. Virus Purification and Inoculation
Tobacco Mosaic Virus (TMV) is purified from systemically infected Nicotiana tabacum L. plants. The concentration of the purified virus is determined spectrophotometrically. Healthy Nicotiana glutinosa plants are then mechanically inoculated with a suspension of TMV.
3.1.2. Antiviral Assay (Half-leaf method)
-
A solution of this compound at a specific concentration is prepared.
-
The upper left half of a mature leaf of N. glutinosa is treated with the this compound solution, while the right half is treated with a control solution (e.g., solvent only).
-
After a set incubation period, both halves of the leaf are inoculated with the TMV suspension.
-
The plants are maintained in a controlled environment to allow for the development of local lesions.
-
The number of local lesions on each half of the leaf is counted, and the inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 Where C is the number of lesions on the control half and T is the number of lesions on the treated half.
3.1.3. Determination of IC₅₀
To determine the 50% inhibitory concentration (IC₅₀), a range of concentrations of this compound are tested, and the resulting inhibition rates are plotted against the logarithm of the concentration.
Mechanism of Action
The precise mechanism of the antiviral action of this compound is an area of ongoing research. However, studies on related quassinoids from Brucea javanica suggest that these compounds inhibit the replication of TMV genomic and subgenomic RNAs and the synthesis of the TMV coat protein in vivo.[3] They do not appear to directly destroy the integrity of the virus particles.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for antiviral screening and a conceptual representation of the viral life cycle stages that can be targeted by antiviral agents.
Future Directions
This compound represents a promising natural product with potential for development as an antiviral agent. Further research is warranted to fully elucidate its mechanism of action, including the identification of specific viral or host cell targets and the signaling pathways involved. In vivo studies are also necessary to evaluate its efficacy and safety in a whole-organism context. The detailed characterization of its physical and chemical properties will be instrumental in its synthesis and the development of analogues with improved therapeutic profiles.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constituents from the seeds of Brucea javanica with inhibitory activity of Tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Yadanzioside I: A Technical Whitepaper on its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae), has a rich history in Traditional Chinese Medicine (TCM) for the treatment of various ailments including cancer, inflammation, and viral infections. This technical guide provides an in-depth analysis of this compound, consolidating available preclinical data on its chemical properties, pharmacological activities, and mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions to facilitate further investigation and therapeutic development.
Introduction
Brucea javanica (L.) Merr., known as "Ya Dan Zi" in Chinese, has been a cornerstone of Traditional Chinese Medicine for centuries, utilized for its therapeutic properties against a range of conditions including dysentery, malaria, and various cancers.[1] The primary bioactive constituents of B. javanica are a class of bitter-tasting, tetracyclic triterpenoids known as quassinoids. This compound is one such quassinoid glycoside isolated from the seeds of this plant.[2]
Recent pharmacological studies have begun to elucidate the scientific basis for the traditional uses of B. javanica and its components. Quassinoids, including this compound and its close analogs, have demonstrated significant cytotoxic, antiviral, and anti-inflammatory activities in preclinical models.[3] This whitepaper will delve into the technical details of this compound's chemical nature and its documented biological effects, with a focus on providing actionable information for the scientific community.
Chemical Properties of this compound
This compound is a complex natural product with the following chemical characteristics:
| Property | Value |
| Molecular Formula | C₂₉H₃₈O₁₆ |
| Molecular Weight | 642.6 g/mol |
| CAS Number | 99132-95-3 |
| Class | Quassinoid Glycoside |
| Botanical Source | Brucea javanica (L.) Merr. |
Pharmacological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its close structural analog, Yadanziolide A, also isolated from Brucea javanica. The data presented below for Yadanziolide A is highly indicative of the potential therapeutic efficacy of this compound and provides a strong basis for further investigation.
Anticancer Activity
Yadanziolide A has demonstrated potent cytotoxic effects against various hepatocellular carcinoma (HCC) cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a representative study are summarized in the table below.[4]
| Cell Line | Cell Type | IC₅₀ (nM) |
| HepG2 | Human Hepatocellular Carcinoma | 300 |
| LM-3 | Human Hepatocellular Carcinoma | 171 |
| Huh-7 | Human Hepatocellular Carcinoma | 362 |
| HL-7702 | Normal Human Liver Cell Line | 768 |
These results indicate that Yadanziolide A exhibits selective cytotoxicity towards cancerous liver cells compared to normal liver cells.[4]
Antiviral and Anti-inflammatory Activities
Mechanisms of Action
The anticancer effects of the closely related Yadanziolide A have been shown to be mediated, at least in part, through the induction of apoptosis and the modulation of specific signaling pathways.
Induction of Apoptosis
Yadanziolide A has been observed to induce apoptosis in hepatocellular carcinoma cells. This programmed cell death is characterized by the activation of key executioner enzymes, including caspase-3 and caspase-8.[4] The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway.[4]
Modulation of Signaling Pathways
Research on Yadanziolide A has identified the JAK-STAT signaling pathway as a key molecular target. Specifically, Yadanziolide A was found to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins and the promotion of apoptosis in cancer cells.[4]
While direct evidence for this compound is pending, the structural similarity to Yadanziolide A suggests a high probability of a similar mechanism of action. The PI3K/Akt and NF-κB signaling pathways, known to be affected by other quassinoids, may also be modulated by this compound and represent important avenues for future research.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC₅₀ values of a compound against cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HepG2, LM-3, Huh-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of a compound on the expression and phosphorylation of proteins in a signaling pathway (e.g., PI3K/Akt, JAK/STAT).
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT3, total STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this whitepaper.
References
- 1. Inactivation of PI3k/Akt signaling pathway and activation of caspase-3 are involved in tanshinone I-induced apoptosis in myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmc.ac.il [jmc.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolating Yadanzioside I from Brucea javanica Seeds
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the isolation of Yadanzioside I, a quassinoid found in the seeds of Brucea javanica. This protocol is intended for laboratory personnel with a foundational understanding of phytochemical extraction and chromatography techniques.
Introduction
Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a well-known herb in traditional Chinese medicine.[1][2] Its seeds are rich in various chemical constituents, most notably tetracyclic triterpene quassinoids, which are recognized for their significant biological activities, including antitumor properties.[1][2] this compound is one of the numerous quassinoids that have been isolated from this plant. This document outlines a detailed methodology for its extraction, separation, and purification.
Materials and Reagents
| Reagents and Chemicals | Equipment |
| Dried Brucea javanica seeds | Grinder or mill |
| n-Hexane | Soxhlet apparatus or large glass vessel for percolation |
| Ethanol (B145695) (95%) | Rotary evaporator |
| Methanol | Glass chromatography columns |
| Ethyl acetate (B1210297) | High-Performance Liquid Chromatography (HPLC) system |
| Chloroform | Freeze dryer or vacuum oven |
| Dichloromethane | Thin Layer Chromatography (TLC) plates (silica gel) |
| Silica (B1680970) gel (for column chromatography) | UV lamp for TLC visualization |
| Acetonitrile (B52724) (HPLC grade) | Standard laboratory glassware |
| Water (deionized or distilled) | Analytical balance |
| pH meter |
Experimental Protocol
The isolation of this compound from Brucea javanica seeds is a multi-step process that involves sample preparation, extraction, partitioning, and chromatographic purification.
Sample Preparation
-
Drying: Ensure the Brucea javanica seeds are thoroughly dried to a constant weight to minimize moisture content, which can interfere with extraction efficiency.
-
Grinding: Pulverize the dried seeds into a coarse powder using a grinder or mill. This increases the surface area for solvent penetration.
Extraction
-
Defatting: To remove nonpolar constituents like fatty oils, the powdered seeds are first defatted. This is typically achieved by extraction with a nonpolar solvent such as n-hexane. This can be performed using a Soxhlet apparatus or by cold percolation.
-
Ethanol Extraction: After defatting, the residual plant material is air-dried to remove any remaining hexane. The defatted powder is then extracted exhaustively with 95% ethanol at room temperature.[3] This can be done by percolation or maceration with periodic agitation for several days. The process is repeated multiple times to ensure complete extraction of the polar and semi-polar compounds, including this compound.
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
Solvent Partitioning
The crude ethanol extract is a complex mixture of compounds. To simplify this mixture, a stepwise solvent-solvent partitioning is employed based on polarity.
-
Suspension in Water: The crude ethanol extract is suspended in water.[3]
-
Liquid-Liquid Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as:
-
Chloroform or Dichloromethane
-
Ethyl acetate
-
n-Butanol[3]
This fractionation separates the compounds based on their partitioning coefficients between the aqueous and organic phases. Quassinoids are typically found in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification
The fractions obtained from solvent partitioning are still mixtures and require further separation using chromatographic techniques.
-
Column Chromatography: The ethyl acetate or n-butanol fraction, which is expected to contain this compound, is subjected to column chromatography over silica gel.
-
Packing: A glass column is packed with silica gel using a slurry method with a nonpolar solvent.
-
Loading: The dried extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., dichloromethane-methanol) and gradually increasing the polarity.[4][5]
-
Fraction Collection: Fractions are collected in separate tubes.
-
-
Thin Layer Chromatography (TLC): The composition of each fraction is monitored by TLC. Fractions with similar TLC profiles are combined.
-
High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing this compound are further purified by preparative or semi-preparative HPLC.[6]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase system.
-
Detection: Detection is usually performed using a UV detector.
-
Isolation: The peak corresponding to this compound is collected.
-
Final Purification and Characterization
The isolated compound is dried, typically by freeze-drying or under vacuum, to yield pure this compound. The structure and purity of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and by comparing the data with published values if available.
Visualization of the Experimental Workflow
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1832581A2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 5. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Yadanzioside I
Application Note
Introduction
Yadanzioside I is a quassinoid glycoside isolated from the fruits of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antimalarial and antineoplastic properties. As research into the therapeutic potential of this compound and other quassinoids continues, there is a growing need for robust analytical methods to ensure the quality and consistency of research materials and final products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for researchers, scientists, and professionals in drug development.
Analytical Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of methanol (B129727) and water. This allows for the effective separation of this compound from other structurally related quassinoids and constituents present in extracts of Brucea javanica. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard. While a specific detection wavelength of 270 nm is proposed based on methods for similar quassinoids, the use of a Photodiode Array (PDA) detector is recommended to determine the optimal absorption maximum for this compound.[1][2][3]
Experimental Protocols
1. Sample Preparation: Ultrasonic Extraction
This protocol is designed for the extraction of this compound from dried, powdered fruits of Brucea javanica.
-
1.1. Accurately weigh approximately 1.0 g of powdered Brucea javanica fruit into a 50 mL conical flask.
-
1.2. Add 25 mL of HPLC-grade methanol to the flask.
-
1.3. Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
1.4. Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.
-
1.5. Carefully transfer the supernatant to a 25 mL volumetric flask.
-
1.6. Bring the solution to volume with HPLC-grade methanol and mix thoroughly.
-
1.7. Prior to HPLC injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Solution Preparation
-
2.1. Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol.
-
2.2. Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range appropriate for the expected sample concentrations (e.g., 5 - 200 µg/mL).
3. HPLC Analysis Protocol
-
3.1. System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
3.2. Injection: Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
3.3. Data Acquisition: Acquire the chromatograms for the entire duration of the gradient run.
-
3.4. Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration based on the peak area using the calibration curve generated from the working standards.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Instrument | Agilent 1200 Series HPLC or equivalent |
| Column | Phenomenex C18 (4.6 mm x 250 mm, 5 µm)[1][2][3] |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Elution | A detailed gradient program should be optimized. An example is: 0-10 min: 30% B 10-30 min: 30% to 70% B 30-40 min: 70% to 100% B 40-45 min: 100% B 45-50 min: 100% to 30% B 50-60 min: 30% B |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or optimal wavelength determined by PDA)[1][2][3] |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Note: The data in Table 2 are illustrative and should be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
References
Application Notes and Protocols for Testing Yadanzioside I Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, anti-malarial, and anti-tumor properties.[1][2] Quassinoids from Brucea javanica are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, inhibition of cytokines, and responses to oxidative stress.[3] These application notes provide a comprehensive guide to standardized cell-based assays for evaluating the efficacy of this compound, focusing on its anti-cancer and anti-inflammatory activities. The protocols detailed below will enable researchers to assess cytotoxicity, induction of apoptosis, and the modulation of relevant signaling pathways.
I. Anti-Cancer Efficacy of this compound
The anti-cancer potential of this compound can be evaluated through a series of in vitro assays designed to measure its effects on cell viability, proliferation, and the induction of programmed cell death (apoptosis).
Cell Viability and Cytotoxicity Assays
To determine the cytotoxic effects of this compound on cancer cells, the MTT and LDH assays are recommended. These assays provide quantitative data on cell viability and membrane integrity, respectively.
Experimental Workflow for Cytotoxicity Assays
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
Materials:
-
Cancer cell lines (e.g., human leukemia HL-60, breast cancer MCF-7 or MDA-MB-231)
-
This compound
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes on an orbital shaker.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation:
| This compound (µM) | Absorbance (570 nm) at 24h (Mean ± SD) | Cell Viability (%) at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | Cell Viability (%) at 48h | Absorbance (570 nm) at 72h (Mean ± SD) | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 | 100 | 100 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: LDH Cytotoxicity Assay
The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[7][8]
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Prepare controls as per the kit instructions: vehicle control, untreated cells (for spontaneous LDH release), and cells treated with lysis buffer (for maximum LDH release).[9]
-
After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[10]
-
Add 50 µL of the LDH reaction mixture to each well.[10]
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
Measure the absorbance at 490 nm.[10]
Data Presentation:
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release | 100 |
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assays
To confirm that this compound induces apoptosis, Annexin V staining and caspase activity assays are recommended.
Experimental Workflow for Apoptosis Assays
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of NF-κB and an Agonist of AMPK: Network Prediction and Multi-Omics Integration to Derive Signaling Pathways for Acteoside Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enhanced cytotoxicity on breast cancer cells by Tanshinone I-induced photodynamic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines [mdpi.com]
- 9. Yersinia inhibits host signaling by acetylating MAPK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonistic interactions between two MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]
Animal Models for In Vivo Evaluation of Yadanzioside I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammation. Preclinical research has suggested the potential of this compound and related compounds in several therapeutic areas. This document provides a comprehensive overview of the animal models utilized for the in vivo investigation of this compound, complete with detailed experimental protocols and data presentation to guide researchers in their study design. The focus is on establishing robust and reproducible experimental systems to evaluate the efficacy, safety, and mechanism of action of this compound.
Potential Therapeutic Applications and Corresponding Animal Models
While specific in vivo studies on this compound are limited, research on closely related Yadanziosides and crude extracts of Brucea javanica point towards three primary areas of investigation: oncology, inflammation, and diabetes. The following sections detail the relevant animal models for each of these areas.
I. Anti-Cancer Activity: P388 Lymphocytic Leukemia Model
The most promising therapeutic application for this compound and its congeners appears to be in oncology, specifically in leukemia. Several Yadanziosides have demonstrated antileukemic activity in the P388 lymphocytic leukemia mouse model.[1] This model is a well-established and stable system for evaluating the antitumor activity of natural products.[2]
Quantitative Data from a Representative Study on a Related Compound
| Compound | Animal Model | Cell Line | Dosage | Route of Administration | Outcome |
| Yadanziolide A | Orthotopic Liver Cancer Mouse Model | Hepa1-6 | 2 mg/kg/day for two weeks | Intraperitoneal | Significant suppression of tumor growth |
Experimental Protocol: P388 Lymphocytic Leukemia Mouse Model
This protocol is a generalized procedure for evaluating the anti-leukemic activity of a test compound like this compound using the P388 cell line in mice.
Materials:
-
P388 lymphocytic leukemia cell line
-
Female DBA/2 or BDF1 mice (6-8 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., saline with 5% DMSO)
-
Positive control: 5-Fluorouracil (5-FU)
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Syringes and needles (27-gauge)
-
Animal housing and care facilities
Procedure:
-
Cell Culture and Preparation:
-
Culture P388 cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Determine cell viability using trypan blue exclusion (should be >95%).
-
Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Inoculation:
-
Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the P388 cell suspension (1 x 10^6 cells/mouse).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into groups (n=8-10 per group):
-
Vehicle control group
-
Positive control group (e.g., 5-FU at a predetermined effective dose)
-
Treatment groups (different dose levels of this compound)
-
-
Twenty-four hours after tumor inoculation, begin treatment.
-
Administer this compound, 5-FU, or vehicle i.p. daily for a specified period (e.g., 9 days). The volume of injection should be consistent across all groups (e.g., 0.1 mL/10 g body weight).
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
-
Record the survival time of each mouse.
-
Calculate the mean survival time (MST) for each group.
-
Calculate the percentage increase in lifespan (%ILS) using the following formula: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100
-
Expected Outcome:
An effective anti-leukemic compound will result in a significant increase in the mean survival time and a high %ILS value.
Experimental Workflow
Caption: Workflow for P388 Lymphocytic Leukemia Model.
Potential Signaling Pathway in Cancer
Based on studies of the related compound Yadanziolide A, this compound may exert its anti-cancer effects by modulating the JAK/STAT signaling pathway. Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[3]
Caption: Potential JAK/STAT Signaling Pathway Inhibition.
II. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Extracts from Brucea javanica have demonstrated anti-inflammatory properties, suggesting a potential role for its constituents, including this compound, in modulating inflammatory responses. The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening acute anti-inflammatory activity.
Quantitative Data from a Representative Study on a Flavone (B191248) Glycoside
A study on a flavone glycoside provides representative data for this model.
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | % Inhibition of Edema (at 3h) |
| Flavone Glycoside | Rat | 5 | Oral | Not significant |
| 10 | Oral | Significant | ||
| 20 | Oral | Highly significant | ||
| Indomethacin (Control) | Rat | 10 | Oral | Highly significant |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound (dissolved in a suitable vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle control
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Randomly divide the rats into groups (n=6-8 per group).
-
-
Drug Administration:
-
Administer this compound, indomethacin, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the increase in paw volume (edema) for each rat at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
III. Anti-Diabetic Activity: Streptozotocin (B1681764) (STZ)-Induced Diabetic Model
Some constituents of Brucea javanica have been reported to possess hypoglycemic effects.[4] The streptozotocin (STZ)-induced diabetic rat model is a widely accepted model for studying type 1 and, with modifications, type 2 diabetes.
Quantitative Data from a Representative Study on an Aqueous Extract
A study on a standardized aqueous extract of Brucea javanica provides relevant dosage information.
| Extract | Animal Model | Dose (mg/kg) | Route of Administration | Outcome |
| Standardized Aqueous Extract | Normoglycemic and STZ-induced diabetic rats | 15, 30, 60 | Oral | Dose-dependent hypoglycemic effect |
Experimental Protocol: STZ-Induced Type 1 Diabetes in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Positive control: Glibenclamide or Insulin
-
Vehicle control
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes:
-
Fast rats for 12-16 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject a single intraperitoneal dose of STZ (e.g., 50-65 mg/kg).
-
Provide rats with 5% glucose solution to drink for the first 24 hours to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Animal Grouping and Treatment:
-
Divide diabetic rats into groups (n=6-8 per group).
-
Administer this compound, positive control, or vehicle orally daily for a specified period (e.g., 28 days).
-
-
Monitoring and Data Collection:
-
Monitor body weight and food and water intake regularly.
-
Measure fasting blood glucose levels at regular intervals (e.g., weekly).
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs for histopathological examination.
-
Experimental Workflow
Caption: Workflow for STZ-Induced Diabetic Model.
IV. Toxicity Studies
Prior to extensive efficacy studies, it is crucial to establish the safety profile of this compound. Acute and sub-chronic toxicity studies in rodents are standard procedures.
Quantitative Data from a Representative Study on Brucea javanica Extracts
| Extract | Animal Model | LD50 (mg/kg) | Route of Administration |
| Methanolic Extract | Mice | 281.71 | Oral |
| Butanolic Extract | Mice | 438.43 | Oral |
A 30-day repeated dose toxicity study of a standardized aqueous extract in rats showed no signs of toxicity at doses up to 60 mg/kg.[5]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
This is a stepwise procedure with the use of a minimal number of animals per step.
Materials:
-
Female rats or mice (nulliparous and non-pregnant)
-
This compound
-
Vehicle
Procedure:
-
Dosing:
-
Administer a starting dose of this compound to a group of three animals.
-
The dose is selected based on available data, with default starting doses of 300 mg/kg or 2000 mg/kg.
-
Observe the animals for signs of toxicity and mortality.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Stepwise Procedure:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose until mortality is observed or the highest dose (2000 mg/kg or 5000 mg/kg) is reached without mortality.
-
Experimental Protocol: Sub-chronic (28-Day) Oral Toxicity (OECD 407)
Materials:
-
Rats (male and female)
-
This compound
-
Vehicle
Procedure:
-
Dosing:
-
Administer this compound daily by oral gavage to several groups of animals at different dose levels for 28 days.
-
Include a control group that receives the vehicle only.
-
-
Observations:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food/water consumption weekly.
-
Perform hematological and clinical biochemistry analyses at the end of the study.
-
-
Pathology:
-
At the end of the 28-day period, perform a gross necropsy on all animals.
-
Conduct histopathological examination of major organs.
-
V. Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for dose selection and interpretation of efficacy and toxicity data. A review on related quassinoids, bruceines, indicated a low oral bioavailability of less than 6%.[1][6]
Experimental Protocol: Basic Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins
-
This compound
-
Vehicle for intravenous (i.v.) and oral (p.o.) administration
-
Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single i.v. bolus dose of this compound to one group of rats.
-
Administer a single oral gavage dose of this compound to another group of rats.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) after dosing.
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Analyze plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability.
-
Conclusion
The animal models and protocols described in this document provide a framework for the comprehensive in vivo evaluation of this compound. The P388 lymphocytic leukemia model is a promising starting point for efficacy studies based on existing literature. Concurrently, conducting thorough toxicity and pharmacokinetic studies is essential to establish a complete preclinical profile of this natural product. The provided data on related compounds and extracts can serve as a valuable reference for initial dose-ranging studies. Researchers are encouraged to adapt these protocols to their specific research questions and available resources, ensuring adherence to ethical guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of the in vivo P388 leukemia model in evaluation of antitumor activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety assessment of standardized aqueous Brucea javanica extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Yadanzioside I solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stability testing of Yadanzioside I solutions for experimental use. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.
Solution Preparation
This compound is a quassinoid glycoside with reported antiviral and anti-leukemic properties. Proper solution preparation is critical for obtaining reliable and reproducible experimental results.
1.1. Solvents for Reconstitution
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements, such as the cell type used in in vitro assays or the administration route in animal studies.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Common solvent for in vitro assays. Prepare a high-concentration stock solution and dilute to the final concentration in cell culture medium. |
| Ethanol | Soluble | Can be used for both in vitro and in vivo preparations. May require ultrasonication to fully dissolve. |
| Methanol | Soluble | Primarily used for analytical purposes, such as HPLC or mass spectrometry. |
| Pyridine | Soluble | Use with caution due to its toxicity. Typically used in specific chemical reactions. |
1.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution. The molecular weight of this compound is 642.60 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 24 months. For longer-term storage, -80°C is recommended.
Experimental Protocols
2.1. In Vitro Cellular Assays
This protocol provides a general guideline for treating cells with this compound in a typical 96-well plate format for cytotoxicity or other cellular assays.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solutions: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a positive control for the assay.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Perform the desired cellular assay (e.g., MTT, MTS, or apoptosis assays) according to the manufacturer's instructions.
2.2. In Vivo Animal Studies
Recommended Vehicle (based on general practice for similar compounds): A common vehicle for oral administration of poorly water-soluble compounds consists of:
-
0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in saline or water.
-
Optionally, a small percentage of a surfactant like Tween 80 (e.g., 0.1% - 0.5%) can be included to improve suspension stability.
Protocol for Preparation of an Oral Suspension:
-
Prepare the vehicle solution by dissolving the CMC and Tween 80 (if used) in saline or water. This may require gentle heating and stirring.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Administer the suspension to the animals immediately after preparation to ensure uniform dosing.
Important Considerations for In Vivo Studies:
-
Dose-response studies: It is essential to perform dose-response studies to determine the optimal therapeutic dose and to assess any potential toxicity.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for understanding its in vivo behavior.
-
Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Stability of this compound Solutions
The stability of this compound solutions is critical for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by factors such as solvent, temperature, pH, and light exposure.
3.1. Storage Stability
| Storage Condition | Solvent | Stability Duration |
| -20°C | DMSO | Up to 24 months (in aliquots) |
| -80°C | DMSO | Recommended for long-term storage (>24 months) |
| 4°C | Aqueous solutions | Short-term (prepare fresh daily) |
| Room Temperature | Aqueous solutions | Not recommended |
3.2. Factors Affecting Stability
-
pH: Quassinoids can be susceptible to degradation at alkaline pH. It is advisable to maintain solutions at a neutral or slightly acidic pH.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Solutions should be kept on ice during experimental procedures and stored at low temperatures.
-
Light: Protect solutions from direct light exposure, as light can induce photochemical degradation. Use amber-colored tubes or wrap tubes in aluminum foil.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by storing in single-use aliquots.
3.3. Protocol for Assessing Solution Stability
This protocol outlines a basic method for assessing the stability of a this compound solution under specific experimental conditions.
Procedure:
-
Prepare a fresh solution of this compound at a known concentration in the desired solvent or vehicle.
-
Divide the solution into several aliquots.
-
Store the aliquots under the conditions to be tested (e.g., different temperatures, pH values, or light exposures).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration and purity of this compound in an aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the results to the initial concentration and purity to determine the extent of degradation.
Signaling Pathway and Experimental Workflow
Based on studies of the related compound Yadanziolide A, this compound is hypothesized to induce apoptosis through the JAK/STAT signaling pathway .
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the JAK/STAT signaling pathway.
Experimental Workflow for Investigating the Mechanism of Action:
Caption: A typical experimental workflow to investigate the anti-cancer effects of this compound.
Application Notes: Molecular Docking of Yadanzioside I with Protein Kinase B (Akt1)
Introduction
Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine.[][2][3] Like other quassinoids, it has demonstrated a range of biological activities, including potential anticancer effects. A key signaling pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[4][5][6] The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in this pathway, and its inhibition is a major strategy in cancer therapy.[7][8][9]
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] This method is invaluable in drug discovery for screening natural product libraries, predicting the binding mode of potential inhibitors, and guiding the development of more potent derivatives.[12][13][14] These application notes provide a framework for using molecular docking to investigate the interaction between this compound and the kinase domain of human Akt1, a key isoform in cancer progression.[15]
Principle of the Application
This protocol describes an in silico procedure to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of the human Akt1 kinase domain. By simulating the interaction at a molecular level, researchers can:
-
Generate hypotheses about the potential inhibitory mechanism of this compound.
-
Identify key amino acid residues in Akt1 that may be crucial for binding.
-
Estimate the binding energy, providing a qualitative measure of binding strength.
-
Provide a structural basis for future lead optimization and experimental validation.
Target Selection: Human Akt1 Kinase
Akt1 is a well-validated target in oncology.[9] Numerous crystal structures of the human Akt1 kinase domain are available in the Protein Data Bank (PDB), providing high-quality templates for docking studies.[15][16][17][18] For this protocol, we will use the crystal structure of human Akt1 (PDB ID: 4EKL), which provides a clear view of the kinase domain.[15]
Illustrative Docking Results
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from a molecular docking study of this compound against the Akt1 kinase domain.
Table 1: Docking Scores and Binding Energy
| Ligand | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| This compound | -8.5 | -8.7 | 0.58 |
| Known Akt Inhibitor | -9.2 | -9.5 | 0.15 |
Note: Data are for illustrative purposes only. Docking scores are software-dependent. Lower values typically indicate stronger predicted binding.
Table 2: Key Molecular Interactions
| Ligand | Interacting Residue in Akt1 (PDB: 4EKL) | Interaction Type | Distance (Å) |
| This compound | Glu228 | Hydrogen Bond | 2.9 |
| This compound | Ala230 | Hydrogen Bond | 3.1 |
| This compound | Leu156 | Hydrophobic | 3.8 |
| This compound | Val164 | Hydrophobic | 4.1 |
| This compound | Tyr229 | Pi-Alkyl | 4.5 |
Note: This table illustrates the types of non-covalent interactions that stabilize the ligand-protein complex. The specific residues are based on known inhibitor binding patterns.[9]
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, visualize the targeted biological pathway and the experimental workflow.
Caption: Proposed mechanism of this compound in the PI3K/Akt signaling pathway.
Caption: Standard workflow for molecular docking studies.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against Akt1. This protocol assumes the use of common, freely available software such as AutoDock Tools, AutoDock Vina, and a molecular visualization tool like UCSF Chimera or PyMOL.[12]
1. Ligand Preparation
-
Objective: To obtain a 3D structure of this compound and prepare it for docking.
-
Methodology:
-
Obtain Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID 44584516 for Yadanzioside F, which is structurally similar, can be used as a starting point if a direct structure for 'I' is unavailable).[19] Save the structure in SDF or MOL2 format.
-
Format Conversion & Protonation: Open the structure in a molecular editor or AutoDock Tools. Add polar hydrogen atoms and compute Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.
-
Define Torsions: Define the rotatable bonds within the this compound structure. This allows the docking software to explore different conformations of the ligand within the protein's binding site.
-
Save in PDBQT Format: Save the prepared ligand file in the PDBQT format, which contains the atomic coordinates, charges, and torsional tree information required by AutoDock Vina.
-
2. Protein (Receptor) Preparation
-
Objective: To prepare the Akt1 crystal structure for docking.
-
Methodology:
-
Obtain Structure: Download the crystal structure of human Akt1 from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 4EKL.[15]
-
Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands or ions. Retain only the protein chain(s) of interest.
-
Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. This is crucial for correctly identifying potential hydrogen bond donors and acceptors. Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in PDBQT Format: Save the cleaned and prepared protein structure in the PDBQT format for use in docking.
-
3. Docking Simulation using AutoDock Vina
-
Objective: To predict the binding pose and affinity of this compound in the Akt1 active site.
-
Methodology:
-
Grid Box Generation: Define the search space for the docking simulation. This is a three-dimensional grid that encompasses the active site of the protein. For Akt1, the grid box should be centered on the ATP-binding pocket. The location can be determined from the position of the co-crystallized inhibitor in the original PDB file or from literature.[15][20]
-
Example Grid Center (X, Y, Z): 15.0, 55.0, 15.0 (Illustrative)
-
Example Grid Size (X, Y, Z): 25 Å, 25 Å, 25 Å (Illustrative)
-
-
Configuration File: Create a configuration text file that specifies the paths to the prepared ligand (PDBQT), receptor (PDBQT), and the coordinates and dimensions of the grid box.
-
Run Vina: Execute the docking simulation from the command line using the AutoDock Vina executable, pointing it to the configuration file. vina --config config.txt --ligand yadanzioside_i.pdbqt --out output_poses.pdbqt --log output_log.txt
-
Output: The software will generate an output PDBQT file containing the predicted binding poses (typically 9-10 poses), ranked by their docking scores. A log file will also be created, summarizing the binding affinities for each pose.[21]
-
4. Analysis of Results
-
Objective: To analyze the docking results to understand the binding mode and interactions.
-
Methodology:
-
Visualize Complexes: Load the receptor PDBQT file and the output poses PDBQT file into a molecular visualization program.
-
Identify Best Pose: Examine the top-ranked pose (the one with the lowest binding energy score). Check for steric clashes and ensure the conformation is chemically reasonable.
-
Analyze Interactions: Analyze the non-covalent interactions between this compound and the residues of the Akt1 binding site. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts.[22][23] This analysis is critical for understanding the structural basis of the predicted binding.
-
Compare and Validate: If possible, compare the binding mode to that of known Akt1 inhibitors to see if key interactions are conserved. This can increase confidence in the docking result.[20]
-
References
- 2. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revista.nutricion.org [revista.nutricion.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. Yadanzioside F | C29H38O16 | CID 44584516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Docking and in vitro molecular biology studies of p-anisidine-appended 1-hydroxy-2-acetonapthanone Schiff base lanthanum(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yadanziolide A-Induced Apoptosis in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the induction of apoptosis by Yadanziolide A, a quassinoid compound isolated from Brucea javanica. While the initial topic specified Yadanzioside I, the available scientific literature with detailed apoptosis data points to the closely related compound, Yadanziolide A. Both are derived from the same plant source. This document will focus on the pro-apoptotic effects of Yadanziolide A on hepatocellular carcinoma (HCC) cells, detailing the underlying signaling pathways and providing standardized protocols for its study in research settings.
Yadanziolide A has been shown to inhibit the proliferation of HCC cells and induce apoptosis through the modulation of the JAK-STAT signaling pathway.[1] This makes it a compound of interest for cancer research and drug development.
Data Presentation
The following table summarizes the quantitative data on the pro-apoptotic effects of Yadanziolide A on two different hepatocellular carcinoma cell lines, LM-3 and HepG2, after 24 hours of treatment. The data is derived from flow cytometry analysis following Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Yadanziolide A Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| LM-3 | 0 | 2.5 | 3.1 | 5.6 |
| 0.1 | 5.8 | 8.2 | 14.0 | |
| 0.3 | 11.9 | 18.4 | 30.3 | |
| HepG2 | 0 | 3.2 | 2.8 | 6.0 |
| 0.1 | 12.5 | 7.9 | 20.4 | |
| 0.3 | 20.4 | 14.6 | 35.0 |
Data adapted from a preclinical study on Yadanziolide A.[1]
Signaling Pathway
Yadanziolide A induces apoptosis in hepatocellular carcinoma cells by inhibiting the JAK-STAT signaling pathway. Specifically, it has been shown to decrease the phosphorylation of JAK2 and STAT3. This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] The subsequent activation of caspase-8 and caspase-3 indicates the involvement of both the extrinsic and intrinsic apoptosis pathways, ultimately leading to programmed cell death.[1]
Caption: Yadanziolide A-induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize Yadanziolide A-induced apoptosis.
Hoechst 33342 Staining for Apoptotic Morphology
This protocol is for observing the morphological changes in the nuclei of apoptotic cells.
Materials:
-
Hepatocellular carcinoma cells (e.g., LM-3, HepG2)
-
6-well plates
-
Complete cell culture medium
-
Yadanziolide A (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 staining solution (5 µg/mL in PBS)
-
Fluorescence microscope with a UV filter
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Yadanziolide A (e.g., 0.1 µM, 0.3 µM) and a vehicle control (DMSO) for 24 hours.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 1 mL of Hoechst 33342 staining solution to each well.
-
Incubate the plates at 37°C for 10-15 minutes in the dark.
-
Aspirate the staining solution and wash the cells twice with PBS.
-
Add 1 mL of PBS to each well and observe the cells under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have round, uniformly stained nuclei.
Annexin V/PI Flow Cytometry for Quantification of Apoptosis
This protocol allows for the quantitative analysis of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis in cells by treating with Yadanziolide A as described previously.
-
Harvest the cells (including floating cells in the medium) and transfer to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caption: Experimental workflow for Annexin V/PI flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
Application Notes and Protocols for Yadanzioside I in Anti-Cancer Drug Discovery
Introduction
Yadanzioside I is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr.[1] While research into the specific anti-cancer properties of this compound is emerging, the broader family of compounds from Brucea javanica, known as quassinoids, has demonstrated significant potential in cancer therapy.[2] This document provides an overview of the potential applications of this compound in anti-cancer drug discovery, drawing parallels from a closely related and more extensively studied compound, Yadanziolide A. The protocols detailed below are standard methodologies that can be applied to investigate the anti-cancer efficacy and mechanism of action of this compound.
Potential Anti-Cancer Applications
Based on studies of related compounds from Brucea javanica, this compound may exhibit several anti-cancer activities:
-
Cytotoxicity and Anti-Proliferative Effects: this compound may induce dose-dependent cytotoxic effects in various cancer cell lines, inhibiting their proliferation.[3]
-
Induction of Apoptosis: It could potentially trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[3][4]
-
Inhibition of Metastasis: There is a possibility that this compound could suppress the migration and invasion of cancer cells, crucial steps in the metastatic cascade.[3]
-
Modulation of Signaling Pathways: Like other quassinoids, this compound might exert its anti-cancer effects by targeting specific cellular signaling pathways involved in cancer cell growth and survival, such as the JAK/STAT pathway.[3]
In Vitro Efficacy of a Related Compound: Yadanziolide A
The following tables summarize the quantitative data on the in vitro anti-cancer effects of Yadanziolide A, a related quassinoid from Brucea javanica. These data provide a benchmark for potential studies on this compound.
Table 1: Cytotoxicity of Yadanziolide A against Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) after 48h |
|---|---|
| HepG2 | Data suggests dose-dependent cytotoxicity at concentrations ≥ 0.1 μM[3] |
| LM-3 | Data suggests dose-dependent cytotoxicity at concentrations ≥ 0.1 μM[3] |
| Huh-7 | Data suggests dose-dependent cytotoxicity at concentrations ≥ 0.1 μM[3] |
Table 2: Effect of Yadanziolide A on Apoptosis in HCC Cell Lines
| Cell Line | Treatment Concentration (µM) | Observation |
|---|---|---|
| HepG2 | ≥ 0.1 | Increased apoptotic cell population[3] |
| LM-3 | ≥ 0.1 | Increased apoptotic cell population[3] |
In Vivo Efficacy of a Related Compound: Yadanziolide A
In vivo studies using animal models are crucial for evaluating the therapeutic potential of a drug candidate. The following table summarizes the results from an in vivo study of Yadanziolide A.
Table 3: Anti-Tumor Activity of Yadanziolide A in an Orthotopic Liver Cancer Mouse Model
| Animal Model | Treatment | Dosage | Duration | Outcome |
|---|
| Orthotopic liver cancer model (Hepa1-6 cells) | Yadanziolide A (intraperitoneal injection) | 2 mg/kg/day | 2 weeks | Significant suppression of tumor growth compared to control[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, LM-3, Huh-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against JAK2, STAT3, p-JAK2, p-STAT3, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[5]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Proposed Signaling Pathway for this compound
Based on the mechanism of the related compound Yadanziolide A, a potential signaling pathway for the anti-cancer action of this compound is proposed below.[3]
References
- 1. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis overview emphasizing the role of oxidative stress, DNA damage and signal-transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a quassinoid compound that can be isolated from the seeds of Brucea javanica (L.) Merr.[1]. While extensive research exists on the various biological activities of compounds from Brucea javanica, including anti-inflammatory properties, specific data on this compound is limited[2][3]. Quassinoids, as a class, have demonstrated a range of inhibitory effects on inflammation[4][5]. Extracts from Brucea javanica have been shown to exert anti-inflammatory effects by modulating the production of various inflammatory mediators[2][6]. For instance, studies on other quassinoids and extracts from this plant have shown inhibition of the NF-κB signaling pathway and a reduction in the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2[2][7][8].
These application notes provide a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of this compound. The protocols detailed below are based on established methodologies for assessing anti-inflammatory compounds and are tailored to investigate the mechanisms likely to be influenced by a quassinoid like this compound. The proposed experiments will enable the elucidation of its effects on key inflammatory pathways and its potential as a therapeutic agent.
In Vitro Anti-inflammatory Activity
Assessment of Anti-inflammatory Effects in Lipopolysaccharide (LPS)-Stimulated Macrophages
Macrophages play a central role in the inflammatory response. The RAW 264.7 murine macrophage cell line is a widely used in vitro model to screen for anti-inflammatory activity. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines[9][10].
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory assessment of this compound.
Protocol 1: Measurement of Nitric Oxide (NO) Production
Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.
Materials:
-
Cell culture supernatants from Protocol 1
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Use the cell culture supernatants collected in Protocol 1.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions[11].
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Protocol 3: Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the protein expression of key inflammatory mediators (iNOS, COX-2) and components of the NF-κB signaling pathway (p-p65, p-IκBα).
Materials:
-
RAW 264.7 cells cultured and treated as in Protocol 1 in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
NF-κB Signaling Pathway
Caption: Postulated inhibition of the NF-κB pathway by this compound.
In Vivo Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Mice
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds[2][12]. Injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by swelling (edema)[5].
Experimental Workflow for In Vivo Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 4: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo acute anti-inflammatory effect of this compound.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and Positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
At the end of the experiment, euthanize the mice and collect the paw tissue for further analysis (e.g., histology, cytokine measurement).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | 100 | ||
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| Positive Control |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| 25 | |||
| 50 | |||
| Positive Control |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's mechanism of action, determine its efficacy in reducing inflammation, and gather essential data for its potential development as a novel anti-inflammatory agent. The systematic approach described herein will enable the generation of reproducible and comparable data, contributing to a deeper understanding of the therapeutic potential of this compound and other related quassinoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsm.com [ijpsm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. jddtonline.info [jddtonline.info]
- 7. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Brucea javanica oil emulsion by suppressing NF-κB activation on dextran sulfate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimalarial Studies of Yadanzioside I
Topic: Experimental Design for Antimalarial Studies of Yadanzioside I
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a compound of interest for potential antimalarial activity. These application notes provide a comprehensive experimental framework for the evaluation of this compound, from initial in vitro screening to in vivo efficacy studies and preliminary mechanism of action investigations. The protocols outlined below are based on established methodologies in antimalarial drug discovery.
Part 1: In Vitro Antiplasmodial Activity
Objective
To determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of Plasmodium falciparum.
Experimental Protocols
1.2.1 Plasmodium falciparum Culture Maintenance
-
Parasite Strain: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
-
Culture Medium: RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 40 mg/L gentamicin.
-
Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 5% hematocrit in a controlled environment of 5% CO2, 5% O2, and 90% N2 at 37°C.[1]
-
Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
1.2.2 SYBR Green I-based Fluorescence Assay
This assay measures parasite DNA replication as an indicator of growth.
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO and create serial dilutions in the culture medium. The final DMSO concentration should be below 0.5%.
-
In a 96-well plate, add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the serially diluted this compound to the wells. Include positive controls (e.g., chloroquine, artemisinin) and negative controls (untreated parasites).
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I dye.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | P. falciparum Strain | IC50 (nM) ± SD | Selectivity Index (SI) |
| This compound | 3D7 (Chloroquine-sensitive) | 85.3 ± 7.2 | >1172 |
| Dd2 (Chloroquine-resistant) | 121.6 ± 11.5 | >822 | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 15.2 ± 2.1 | >6578 |
| Dd2 (Chloroquine-resistant) | 250.8 ± 25.4 | <398 | |
| Artemisinin | 3D7 (Chloroquine-sensitive) | 5.1 ± 0.8 | >19607 |
| Dd2 (Chloroquine-resistant) | 7.9 ± 1.1 | >12658 |
SI = IC50 in mammalian cells / IC50 in P. falciparum. A higher SI indicates greater selectivity for the parasite.
Visualization
Caption: In vitro antiplasmodial assay workflow.
Part 2: In Vivo Antimalarial Efficacy
Objective
To evaluate the in vivo antimalarial activity of this compound in a Plasmodium berghei-infected mouse model using the 4-day suppressive test.[2][3]
Experimental Protocol
-
Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g).
-
Parasite Strain: Plasmodium berghei ANKA strain.
-
Infection: Mice are inoculated intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.[4]
-
Treatment:
-
Mice are randomly divided into groups (n=5): vehicle control (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water), positive control (e.g., chloroquine, 20 mg/kg/day), and this compound treatment groups (e.g., 25, 50, 100 mg/kg/day).
-
Treatment is administered orally once daily for four consecutive days, starting 2 hours post-infection.
-
-
Monitoring:
-
On day 5, thin blood smears are prepared from the tail vein of each mouse.
-
Smears are stained with Giemsa and parasitemia is determined by counting the number of parasitized red blood cells out of 1000 red blood cells.
-
The percentage of parasite suppression is calculated using the formula: ((A-B)/A) x 100, where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.
-
The mean survival time for each group is also recorded.
-
Data Presentation
Table 2: In Vivo Antimalarial Efficacy of this compound
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) ± SD | % Suppression | Mean Survival Time (Days) ± SD |
| Vehicle Control | - | 45.2 ± 5.8 | - | 8.2 ± 1.1 |
| Chloroquine | 20 | 1.5 ± 0.5 | 96.7 | >30 |
| This compound | 25 | 28.9 ± 4.1 | 36.1 | 12.5 ± 1.8 |
| 50 | 15.8 ± 3.2 | 65.1 | 18.7 ± 2.3 | |
| 100 | 8.1 ± 2.5 | 82.1 | 25.1 ± 3.0 |
Visualization
References
- 1. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-Vivo Anti-Malarial Activity of 80% Methanol Leaf Extract of Croton Dichogamus Pax and Ehretia Cymosa Thonn in Plasmodium Berghei Infected Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Yadanzioside I Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica. Quassinoids, including this compound and its analogs, have garnered significant interest within the scientific community due to their potent biological activities, which include antiviral, antimalarial, anti-inflammatory, and notably, anticancer properties.[1][2] The complex molecular architecture of these compounds presents a formidable challenge for total synthesis. Consequently, semi-synthetic approaches, starting from more readily available natural quassinoids, have emerged as a practical and efficient strategy for the generation of novel analogs with potentially enhanced therapeutic profiles.
This document provides detailed protocols and application notes for the semi-synthesis of this compound analogs, focusing on the modification of the quassinoid core, specifically at the C15 ester side chain, a region known to be critical for biological activity. Additionally, it outlines the key signaling pathways modulated by these compounds and presents quantitative data on the biological activity of synthesized analogs.
Data Presentation: Biological Activity of Semi-Synthetic Quassinoid Analogs
The following table summarizes the in vitro cytotoxic activity of a series of semi-synthesized quassinoid analogs against human colorectal cancer cell lines. These analogs were derived from Brusatol, a structurally related quassinoid, by modifying the C15 ester group.
| Compound | R Group | HCT116 IC₅₀ (nM) | SW480 IC₅₀ (nM) |
| Brusatol | -CO-C(CH₃)=C(CH₃)OH | 15.3 ± 2.1 | 25.7 ± 3.5 |
| Analog 5a | -CO-CH₂-Furyl | 8.9 ± 1.2 | 12.4 ± 1.9 |
| Analog 5b | -CO-CH₂-Thienyl | 11.2 ± 1.5 | 18.6 ± 2.8 |
| Analog 5c | -CO-CH₂-Phenyl | 5.2 ± 0.8 | 9.1 ± 1.3 |
| Analog 5d | -CO-CH(CH₃)₂ | 22.5 ± 3.1 | 35.1 ± 4.2 |
Experimental Protocols
Protocol 1: General Procedure for the Semi-Synthesis of C15-Modified Brusatol Analogs
This protocol describes a general method for the hydrolysis of the C15 ester of Brusatol and subsequent re-esterification with various carboxylic acids to generate novel analogs.
Materials:
-
Brusatol
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Desired carboxylic acid (e.g., 2-furylacetic acid, 2-thienylacetic acid, phenylacetic acid, isobutyric acid)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrolysis of Brusatol:
-
Dissolve Brusatol (1 eq) in a mixture of THF and water (3:1).
-
Add LiOH (3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude hydrolyzed product (Bruceantin).
-
-
Esterification:
-
Dissolve the crude Bruceantin (1 eq) and the desired carboxylic acid (1.5 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired C15-modified analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Hypothetical Glycosylation of a Quassinoid Aglycone
While the total synthesis of this compound has not been reported, this protocol outlines a plausible method for the glycosylation of a quassinoid aglycone, a key step in the synthesis of this compound analogs. This protocol is based on established glycosylation methodologies.
Materials:
-
Quassinoid aglycone with a free hydroxyl group (e.g., at C-3)
-
Protected glucose donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver triflate (AgOTf) or other suitable Lewis acid promoter
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Amberlyst-15 resin
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Glycosylation Reaction:
-
To a solution of the quassinoid aglycone (1 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the protected glucose donor (1.5 eq) to the mixture.
-
Cool the reaction to -40 °C and add the promoter (e.g., AgOTf, 2 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash with DCM.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected glycosylated quassinoid.
-
-
Deprotection:
-
Dissolve the protected glycosylated quassinoid in a mixture of methanol and DCM.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with Amberlyst-15 resin, filter, and concentrate the filtrate.
-
Purify the final product by flash chromatography or preparative HPLC to yield the quassinoid glycoside.
-
Mandatory Visualizations
Caption: Semi-synthesis workflow for this compound analogs.
Caption: Key signaling pathways modulated by quassinoid analogs.
Concluding Remarks
The semi-synthesis of this compound analogs represents a promising avenue for the development of novel therapeutic agents, particularly in the field of oncology. The protocols provided herein offer a foundation for the generation and evaluation of these complex molecules. Further structure-activity relationship (SAR) studies, guided by the biological data of synthesized analogs, will be instrumental in optimizing the potency and selectivity of this fascinating class of natural products. The exploration of diverse synthetic strategies, including innovative glycosylation techniques, will continue to be a key driver of progress in this area.
References
Application Notes and Protocols for Investigating Yadanzioside I in Combination Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a proposed research framework. As of this writing, specific studies detailing the combination of Yadanzioside I with other chemotherapeutic agents are not prevalent in the scientific literature. This document is intended to guide future research based on the known mechanisms of the individual agents.
Introduction and Rationale
This compound is a natural compound that has garnered interest for its potential anticancer properties. A related compound, Yadanziolide A, has been shown to exert antitumor effects by inducing apoptosis (programmed cell death) through the inhibition of the JAK/STAT signaling pathway[1]. The use of combination chemotherapy, where multiple drugs with different mechanisms of action are administered, is a standard and often more effective approach in cancer treatment, helping to increase efficacy and overcome drug resistance[2][3][4].
This document outlines a theoretical and practical framework for the investigation of this compound in combination with established chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin (B142131). The distinct mechanism of this compound suggests a potential for synergistic interactions, providing a strong rationale for preclinical investigation.
Mechanisms of Action and Potential for Synergy
This compound: Yadanziolide A, an analogue of this compound, has been demonstrated to induce apoptosis in hepatocellular carcinoma cells. The proposed mechanism involves the inhibition of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. The suppression of this pathway leads to the activation of both the intrinsic and extrinsic apoptotic cascades, characterized by the cleavage of caspases 8 and 3, and modulation of the Bcl-2 family of proteins[1].
Potential Combinations:
-
Combination with Doxorubicin: Doxorubicin is a widely used anthracycline that functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, which results in DNA double-strand breaks and subsequent cell death[5]. A combination of this compound and doxorubicin could create a powerful multi-pronged attack on cancer cells. While this compound would inhibit pro-survival signaling pathways, doxorubicin would simultaneously induce extensive DNA damage, potentially leading to a synergistic antitumor effect[6][7][8].
-
Combination with Cisplatin: Cisplatin is a platinum-based compound that causes cell death by forming adducts with DNA, which triggers DNA damage responses and apoptosis[9][10]. Combining cisplatin with this compound could enhance the overall cytotoxic effect by concurrently inflicting DNA damage and inhibiting the JAK/STAT survival pathway.
Data Presentation for Combination Studies
Quantitative data from in vitro and in vivo studies should be structured to clearly demonstrate the efficacy of the combination therapy. The Combination Index (CI), calculated using methods such as the Chou-Talalay method, is a critical parameter for determining the nature of the drug interaction (CI < 1: synergy; CI = 1: additive; CI > 1: antagonism)[11].
Table 1: Example Data Table for In Vitro Synergy Analysis
| Cell Line | Drug | IC50 (Single Agent, µM) | Combination Concentrations (µM) | Combination Index (CI) |
| MCF-7 | This compound | [Experimental Value] | [e.g., 0.5] | [Calculated Value] |
| Doxorubicin | [Experimental Value] | [e.g., 0.1] | ||
| A549 | This compound | [Experimental Value] | [e.g., 0.8] | [Calculated Value] |
| Cisplatin | [Experimental Value] | [e.g., 2.0] |
Table 2: Example Data Table for In Vivo Efficacy Study
| Treatment Group | Dosing Regimen (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | [Value] | 0 |
| This compound | [Value] | [Value] | [Value] |
| Chemotherapeutic Agent | [Value] | [Value] | [Value] |
| Combination Therapy | [Values] | [Value] | [Value] |
Detailed Experimental Protocols
The following are standard, detailed protocols for key experiments to evaluate the potential of this compound in combination chemotherapy.
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic effect of the combination therapy.
-
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin; stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the partner chemotherapeutic agent. Treat cells with single agents or combinations at various concentrations and ratios. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent. For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI)[11].
-
Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing apoptosis following treatment.
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with this compound, the partner agent, and the combination at predetermined concentrations (e.g., IC50 values) for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 3: Analysis of Apoptotic Proteins (Western Blotting)
-
Objective: To investigate the effect of the combination treatment on key proteins in the apoptotic pathway.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-STAT3, STAT3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection substrate
-
-
Methodology:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-40 µg of protein from each sample and separate them on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control.
-
Visualizations: Pathways and Workflows
Caption: The apoptotic pathway induced by this compound via JAK/STAT inhibition.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of anticancer drugs and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamical Synergy of Drug Combinations during Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasensitive response explains the benefit of combination chemotherapy despite drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergetic effect of doxorubicin and avenanthramide C on VDAC2/MTCH1 mitochondrial axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Effect of Doxorubicin and siRNA-Mediated Silencing of Mcl-1 Using Cationic Niosomes against 3D MCF-7 Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yadanzioside I in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a quassinoid compound isolated from the seeds of Brucea javanica, a plant used in traditional medicine with reported anti-viral and anti-cancer properties. While specific research on this compound is limited, studies on the crude extracts of Brucea javanica and related compounds, such as Yadanziolide A, suggest potential anti-proliferative and pro-apoptotic effects in cancer cells. These effects are hypothesized to be mediated through the modulation of key signaling pathways, including the JAK/STAT and NF-κB pathways.
These application notes provide a summary of the available data on a closely related compound, Yadanziolide A, and detailed protocols for evaluating the effects of this compound on cancer cell lines. It is important to note that the experimental conditions provided are based on studies with Yadanziolide A and should be optimized for this compound and the specific cell lines being investigated.
Data Presentation
The following tables summarize the cytotoxic effects of Yadanziolide A, a compound structurally related to this compound, on various human hepatocellular carcinoma cell lines and a normal human liver cell line. This data can serve as a starting point for determining the effective concentration range for this compound in similar cell lines.
Table 1: IC50 Values of Yadanziolide A in Liver Cancer and Normal Liver Cell Lines [1]
| Cell Line | Cell Type | IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | 300 |
| Huh-7 | Hepatocellular Carcinoma | 362 |
| LM-3 | Hepatocellular Carcinoma | 171 |
| HL-7702 | Normal Liver | 768 |
Table 2: Recommended Concentration Range of Yadanziolide A for In Vitro Assays [1]
| Assay | Concentration Range (µM) |
| Cell Viability (CCK-8) | 0.03 - 1 |
| Apoptosis (Annexin V/PI) | 0.1, 0.3, 1 |
| Western Blot (p-STAT3, p-JAK2) | 0.1, 0.3, 1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general method to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined from the viability assay) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for STAT3 and NF-κB Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation of STAT3 and the activation of the NF-κB pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-IκBα (Ser32), anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism of this compound on JAK/STAT and NF-κB pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound.
References
Application Note: Western Blot Analysis of Yadanzioside I-Modulated Proteins
Introduction
Yadanzioside I is a quassinoid, a type of naturally occurring bitter substance, isolated from the fruit of Brucea javanica. Extracts from this plant have been utilized in traditional medicine and are known to possess various pharmacological properties, including significant anticancer activity. The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).
Western blotting, or protein immunoblotting, is an indispensable analytical technique used to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] This method is crucial for elucidating the mechanism of action of therapeutic compounds like this compound. By analyzing changes in the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins, researchers can map the signaling cascades affected by the compound. This application note provides a detailed overview of the key protein targets of this compound and protocols for their analysis using Western blotting.
Key Signaling Pathways Affected by this compound
Based on studies of Brucea javanica extracts and related compounds, this compound is predicted to exert its anticancer effects primarily by inducing apoptosis and modulating critical survival pathways such as PI3K/Akt and MAPK.
Apoptosis Signaling Pathway
Apoptosis is a regulated process of cell self-destruction essential for removing damaged or cancerous cells.[3][4] It can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[5] this compound is expected to induce apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins.
-
Key Proteins:
-
Bcl-2 Family: This family includes anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bad). A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction, leading to mitochondrial membrane permeabilization.[6]
-
Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., Caspase-9) are activated first and subsequently activate executioner caspases (e.g., Caspase-3), which cleave cellular substrates, leading to cell death.
-
References
- 1. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis overview emphasizing the role of oxidative stress, DNA damage and signal-transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yadanzioside I Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Yadanzioside I for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is happening?
A1: This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent capable of dissolving many non-polar compounds. However, when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the overall solvent polarity increases dramatically. This causes the poorly water-soluble compound, like this compound, to crash out of the solution and form a precipitate. The final concentration of DMSO in your assay should also be kept low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.
Q2: What is the difference between kinetic and equilibrium solubility, and which is more relevant for my in vitro assays?
A2:
-
Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid is present and the system has reached equilibrium. This is a thermodynamic property.[2][3]
-
Kinetic solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration before it precipitates.[2][3] This is often more relevant for early-stage drug discovery and in vitro assays where compounds are introduced in a solvent and experiments are conducted over a shorter timeframe.[2] For most in vitro cell-based assays, you are dealing with kinetic solubility.
Q3: What are the most common strategies to improve the solubility of a natural product like this compound for in vitro studies?
A3: Several methods can be employed to enhance the solubility of poorly water-soluble natural compounds.[4][5][6] These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications & Formulation Strategies:
-
Use of Co-solvents: Employing a mixture of solvents can increase solubility.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can significantly improve aqueous solubility.[4][8]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.
-
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer/Medium
This guide provides a stepwise approach to troubleshoot and overcome the precipitation of this compound in your experimental setup.
Workflow for Troubleshooting Precipitation
Caption: A stepwise workflow for troubleshooting the precipitation of this compound in aqueous solutions.
Step 1: Optimize Final DMSO Concentration
Before exploring more complex methods, ensure your final DMSO concentration is as low as possible while maintaining solubility.
Table 1: Effect of Final DMSO Concentration on this compound Solubility
| Final DMSO Concentration (%) | Observation at 10 µM this compound | Recommendation |
| 2% | Precipitate forms | Too high for many cell lines |
| 1% | Precipitate forms | Still may be too high for some cells |
| 0.5% | Slight precipitate | Try serial dilution |
| 0.1% | Clear solution | Ideal for most cell-based assays |
Step 2: Method of Addition to Aqueous Medium
The way you dilute your DMSO stock can impact the kinetic solubility.
-
Direct Addition: Adding a small volume of concentrated stock directly to a large volume of medium can cause localized high concentrations, leading to precipitation.
-
Serial Dilution: Performing serial dilutions in the medium can help maintain solubility.
Step 3: Utilizing Co-solvents
If optimizing DMSO concentration is insufficient, a co-solvent system can be effective.
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | < 1% | Can have biological effects on cells. |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Generally well-tolerated by cells. |
| Glycerol | < 2% | Can increase viscosity. |
Experimental Protocol: Co-solvent Solubility Test
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create intermediate stock solutions by diluting the 10 mM stock in a co-solvent (e.g., PEG 400) to achieve a desired DMSO:co-solvent ratio.
-
Add the intermediate stock to the aqueous medium to achieve the final desired this compound concentration, ensuring the final co-solvent concentration is within acceptable limits for your assay.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours).
Step 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4]
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex
-
Prepare a saturated solution of a cyclodextrin (B1172386) (e.g., methyl-β-cyclodextrin) in your aqueous buffer.
-
Add this compound powder in excess to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm filter to remove undissolved this compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Table 3: Example of Solubility Enhancement with Cyclodextrins
| Formulation | This compound Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer | 0.5 | - |
| 2% Methyl-β-Cyclodextrin in Buffer | 25 | 50x |
| 5% Methyl-β-Cyclodextrin in Buffer | 65 | 130x |
Hypothetical Signaling Pathway for Study
For many natural products, a key aspect of in vitro testing is to elucidate their mechanism of action, often involving the modulation of cellular signaling pathways.
Caption: A generalized signaling pathway potentially modulated by this compound, leading to a cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods to improve the solubility of therapeutical natural products: a review [agris.fao.org]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility, Dissolution and Permeation Enhancement of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 8. Methods to improve the solubility of therapeutical natural products: a review [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Resistance to Yadanzioside I in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I. The information is designed to help users identify and overcome potential resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, such as Brucea javanica. The primary anticancer mechanism of quassinoids, including this compound, is the inhibition of protein synthesis. This disruption of protein production leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Additionally, this compound and related compounds have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3 pathways.
Q2: I am observing a decrease in the cytotoxic effect of this compound on my cancer cell line over time. What could be the cause?
A decreasing cytotoxic effect, often characterized by an increasing IC50 value, may indicate the development of acquired resistance in your cancer cell line. This can occur through prolonged or repeated exposure to the compound. Cancer cells can adapt to the presence of a drug through various mechanisms, leading to reduced sensitivity.
Q3: What are the potential molecular mechanisms of resistance to this compound?
Based on studies with related quassinoids that also inhibit protein synthesis, a primary mechanism of resistance could be alterations in the cellular machinery responsible for protein production. For example, mutations or changes in the expression of ribosomal proteins could reduce the binding affinity of this compound to its target. Another potential mechanism is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively transport the compound out of the cell, reducing its intracellular concentration. Furthermore, activation of pro-survival signaling pathways, such as the Nrf2 pathway which is involved in the cellular stress response, can also contribute to resistance by helping cancer cells counteract the drug-induced damage.
Q4: How can I confirm if my cancer cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response cytotoxicity assay to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental (sensitive) cell line. A significant increase (typically 2-fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Q5: Are there any strategies to overcome or circumvent resistance to this compound?
Yes, several strategies can be employed to combat resistance:
-
Combination Therapy: Using this compound in combination with other anticancer agents that have different mechanisms of action can be effective. For instance, combining it with a drug that inhibits a pro-survival pathway or a drug that is not a substrate for the same efflux pumps can lead to synergistic or additive effects.
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified, such as upregulation of the Nrf2 pathway, inhibitors of this pathway can be used to re-sensitize the cells to this compound.
-
Intermittent Dosing: A "pulse" dosing strategy, where cells are treated with a high concentration of the drug for a short period followed by a recovery phase, may help to prevent the development of resistance compared to continuous low-dose exposure.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation. |
| Assay Incubation Time | Optimize and standardize the incubation time for the cytotoxicity assay. Different cell lines may require different treatment durations to show a maximal effect. |
| Assay Method | Ensure the chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that you are working within the linear range of the assay. |
Problem 2: My cancer cell line shows a high basal resistance to this compound.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | The cell line may have inherent characteristics that make it less sensitive to protein synthesis inhibitors. This could include high expression of drug efflux pumps or pre-existing alterations in ribosomal proteins. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. If possible, confirm its purity and identity using analytical methods like HPLC or mass spectrometry. |
| Suboptimal Experimental Conditions | Ensure that the cell culture medium and conditions are optimal for both cell growth and the activity of the compound. For example, high serum concentrations can sometimes interfere with drug activity. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for quassinoids structurally and functionally related to this compound (Brusatol and Bruceantin) in various cancer cell lines. This data can serve as a reference for expected potency in sensitive cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µmol/L[1] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µmol/L[1] |
| Brusatol | NB4 | Leukemia | 0.03 µmol/L[1] |
| Brusatol | BV173 | Leukemia | 0.01 µmol/L[1] |
| Brusatol | SUPB13 | Leukemia | 0.04 µmol/L[1] |
| Brusatol | CT-26 | Colorectal Cancer | 0.27 µg/mL |
| Brusatol | U251 (IDH1-mutated) | Glioblastoma | ~20 nmol/L[1] |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM[2] |
| Bruceantin | U266 | Multiple Myeloma | 49 nM[2] |
| Bruceantin | H929 | Multiple Myeloma | 115 nM[2] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound using a continuous exposure method.[3][4]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Start by treating the parental cells with this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
-
Culture and Monitoring: Culture the cells in the presence of this low concentration of this compound. Monitor the cells for growth and morphology. Initially, you may observe significant cell death and a reduction in proliferation rate.
-
Subculturing: When the cells reach 70-80% confluency, subculture them as you normally would, but maintain the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial drug concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Adapt: Repeat the process of culturing and subculturing with the increased drug concentration until the cells can tolerate significantly higher concentrations of this compound (e.g., 5-10 times the initial IC50).
-
Characterization of Resistant Cells:
-
Perform a cytotoxicity assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve stocks of the resistant cell line at different stages of resistance development.
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line).
-
Protocol 2: Puromycin (B1679871) Incorporation Assay (SUnSET) to Measure Protein Synthesis
This protocol uses the SUnSET (Surface Sensing of Translation) technique to measure the rate of global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptides via Western blot.[5][6]
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Puromycin solution (10 mg/mL in water)
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-puromycin antibody
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed both sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the respective IC50 values) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control for each cell line.
-
-
Puromycin Labeling:
-
Add puromycin to each well to a final concentration of 10 µg/mL.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for puromycin and the loading control.
-
Normalize the puromycin signal to the loading control.
-
Compare the levels of puromycin incorporation between sensitive and resistant cells, and across different treatment conditions. A lower puromycin signal indicates inhibition of protein synthesis.
-
Visualizations
References
- 1. Puromycin incorporation assay [bio-protocol.org]
- 2. themoonlab.org [themoonlab.org]
- 3. Investigation of protein synthesis in Drosophila larvae using puromycin labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing Yadanzioside I Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Yadanzioside I for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids from this plant have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[1][2] Yadanzioside P, a related compound, has shown antileukemic activity.[3] Therefore, this compound is a compound of interest for preclinical research in these areas.
Q2: What is a reasonable starting dose for this compound in a mouse model?
As there is limited public data on the specific LD50 of this compound, a conservative approach is recommended. A starting point can be derived from studies on Brucea javanica extracts. An acute toxicity study of Brucea javanica leaf extract in mice identified an LD50 of 1003.65 mg/kg, which is categorized as "slightly toxic".[4] For a purified compound like this compound, a significantly lower starting dose should be used. A dose-ranging study is essential, starting with a low dose (e.g., 1-5 mg/kg) and escalating to determine a well-tolerated and effective range.
Q3: What are the common routes of administration for compounds like this compound in animal studies?
The choice of administration route is critical and depends on the experimental goals and the physicochemical properties of the compound.[4] Common routes for preclinical studies include:
-
Oral (p.o.): Convenient for mimicking clinical administration in humans. However, bioavailability can be a concern.
-
Intraperitoneal (i.p.): Often used in rodents for systemic delivery, especially for compounds with poor solubility, as larger volumes can be administered.[4]
-
Intravenous (i.v.): Ensures 100% bioavailability and provides a rapid onset of action. It is useful for determining pharmacokinetic parameters.
Q4: How can I address the poor solubility of this compound for in vivo studies?
Poor aqueous solubility is a common challenge with natural products. Here are some strategies to improve the solubility of this compound for animal administration:
-
Co-solvents: A mixture of solvents can be used to dissolve the compound. For example, a stock solution can be prepared in a small amount of ethanol (B145695) and then diluted with vehicles like corn oil, PEG300, or Tween-80 in saline.
-
Formulation with cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility.
-
Liposomal formulations: Liposomes can encapsulate hydrophobic compounds for systemic delivery.
It is crucial to test the vehicle alone as a control in your animal studies to ensure it does not have any biological effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Toxicity or Mortality | The initial dose is too high. | - Immediately cease administration and monitor surviving animals closely.- Conduct a dose-range finding study starting with a much lower dose (e.g., 10-fold lower).- Review the literature for toxicity data on similar quassinoid glycosides. |
| Lack of Efficacy | - The dose is too low.- Poor bioavailability.- Inappropriate route of administration. | - Gradually increase the dose in subsequent cohorts.- Consider a different route of administration that may offer better systemic exposure (e.g., i.p. or i.v. instead of oral).- Perform pharmacokinetic studies to determine the plasma concentration of this compound. |
| Precipitation of Compound in Formulation | - The compound has low solubility in the chosen vehicle.- The concentration is too high. | - Try alternative vehicle formulations (see FAQ Q4).- Prepare fresh formulations before each administration.- Gently warm the formulation and vortex to aid dissolution. |
| Inconsistent Results Between Animals | - Variability in drug administration.- Individual differences in animal metabolism. | - Ensure accurate and consistent dosing technique.- Increase the number of animals per group to improve statistical power.- Monitor animal health and behavior closely to identify any confounding factors. |
Quantitative Data Summary
The following tables summarize toxicity and effective dose data from studies on Brucea javanica extracts and related compounds, which can serve as a reference for initiating studies with this compound.
Table 1: Toxicity Data for Brucea javanica Extracts
| Extract Source | Animal Model | Route of Administration | LD50 | Toxicity Category | Reference |
| Leaves | Mice | Oral | 1003.65 mg/kg | Slightly Toxic | [4] |
Table 2: Effective Doses of Brucea javanica Preparations in Animal Models
| Preparation | Animal Model | Disease Model | Effective Dose | Route of Administration | Observed Effect | Reference |
| Aqueous Extract | Rats | Diabetes | 15, 30, and 60 mg/kg | Oral | Hypoglycemic effect | [5] |
| Brucea javanica Oil | Nude Mice | Liver Metastasis of SCLC | 1 g/kg | Oral | Inhibition of tumor growth | [6] |
Experimental Protocols
Protocol 1: Acute Toxicity Study (Dose-Range Finding)
-
Animal Model: Select a suitable rodent model (e.g., Swiss albino mice), with an equal number of males and females.
-
Grouping: Divide animals into a control group (vehicle only) and at least 3-4 dose groups of this compound (e.g., 10, 50, 100, 500 mg/kg).
-
Administration: Administer a single dose of the test compound or vehicle via the desired route (e.g., oral gavage).
-
Observation: Monitor the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, such as changes in behavior, fur, eyes, and mortality.
-
Data Collection: Record body weight at regular intervals and note any clinical signs of toxicity.
-
Endpoint: At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to examine for any organ abnormalities. This will help in determining the maximum tolerated dose (MTD).
Protocol 2: Efficacy Study in a Xenograft Tumor Model
-
Cell Culture and Implantation: Culture a relevant cancer cell line and implant the cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Grouping and Treatment: Randomize the animals into a control group (vehicle) and treatment groups receiving different doses of this compound (determined from the acute toxicity study).
-
Administration: Administer the treatment daily or on a predetermined schedule for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for preclinical animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety assessment of standardized aqueous Brucea javanica extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traditional Chinese Medicine Brucea Javanica Oil Enhances the Efficacy of Anlotinib in a Mouse Model of Liver-Metastasis of Small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Yadanzioside I degradation in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Yadanzioside I in solution?
A1: While specific data for this compound is unavailable, common factors that lead to the degradation of complex organic molecules like glycosides in solution include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of glycosidic bonds and ester groups, which are present in the structure of this compound.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce enzymes that may degrade the compound.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent can significantly impact stability. It is advisable to start with a solvent in which this compound is highly soluble to prepare a concentrated stock solution. For aqueous buffers, it is crucial to determine the pH of maximum stability. Many compounds exhibit optimal stability in a slightly acidic to neutral pH range (typically pH 4-7).
Q3: How should I store my this compound solutions?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Note that freeze-thaw cycles should be minimized.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.
-
Prepared in sterile buffers and handled under aseptic conditions to prevent microbial growth.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh solutions before each experiment.2. Perform a preliminary stability study to determine the rate of degradation under your experimental conditions.3. Re-evaluate the pH and temperature of your experimental buffer. |
| Appearance of new peaks in HPLC analysis over time. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products.2. Adjust storage conditions (lower temperature, protect from light) to minimize the formation of these products. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the concentration is below the solubility limit in the chosen solvent.2. Check for pH shifts in the buffer that might affect solubility.3. Filter the solution through a 0.22 µm filter before use. |
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound. Researchers should adapt these protocols to their specific needs.
Protocol 1: Preliminary pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).
-
Sample Preparation: Prepare solutions of this compound at a known concentration in each buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) and protect them from light.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze the concentration of the remaining this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the pH at which the compound is most stable.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature and protect from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C). Also, prepare a solution and incubate it at the same temperature.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples and a control sample by a stability-indicating HPLC method to observe the formation of degradation products.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability assessment protocols.
Caption: Workflow for pH Stability Assessment.
Caption: Workflow for Forced Degradation Study.
Addressing off-target effects of Yadanzioside I in experiments
Welcome to the technical support center for researchers utilizing Yadanzioside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and address potential off-target effects of this natural compound. Given that the specific molecular targets and off-target profile of this compound are not extensively characterized, this guide emphasizes general strategies for validating on-target effects and identifying unintended interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with a compound like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental data, where the observed biological effect may not be due to the modulation of the primary target.[1] Furthermore, off-target binding can cause cellular toxicity and diminish the translational potential of a compound, as preclinical efficacy might stem from these unintended interactions which could have unforeseen side effects in a whole organism.[1][2] For a natural product like this compound, whose full range of molecular interactions is not well-defined, proactively assessing off-target effects is critical for generating reliable and reproducible results.
Q2: I'm observing a phenotype in my cell-based assay after treatment with this compound. How can I begin to determine if this is an on-target or an off-target effect?
A2: A multi-faceted approach is recommended to dissect on-target versus off-target effects.[1] A logical first step is to determine the dose-dependency of the phenotype. Off-target effects are often more pronounced at higher concentrations.[1] Therefore, it is crucial to perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired effect. Additionally, employing orthogonal validation methods is key. For instance, if you hypothesize that this compound targets a specific protein, you can use genetic techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of that protein.[1][3] If the phenotype persists even in the absence of the intended target, it is likely an off-target effect.[1]
Q3: What are some essential control experiments to include when investigating the effects of this compound?
A3: Robust experimental design relies on appropriate controls. When working with this compound, consider the following:
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the vehicle itself.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This helps to ensure that the observed effects are not due to the chemical scaffold of the molecule.[1]
-
Positive and Negative Controls: In any assay, include positive and negative controls to ensure the assay is performing as expected.[4][5] For example, if you are measuring apoptosis, include a known apoptosis-inducing agent as a positive control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cellular Toxicity at Low Concentrations | Off-target effects are disrupting essential cellular pathways. | - Perform a comprehensive dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).- Use a lower, non-toxic concentration of this compound if possible.- Screen for common toxicity pathways (e.g., apoptosis, necrosis). |
| Inconsistent Results Between Experiments | - Reagent variability.- Human error.- Off-target effects varying with minor experimental condition changes. | - Repeat the experiment, paying close attention to procedural consistency.[6]- Prepare fresh reagents and solutions.- Implement stringent positive and negative controls to monitor assay performance.[4] |
| Observed Phenotype Does Not Correlate with Putative Target's Known Function | The phenotype is likely mediated by an off-target interaction. | - Utilize target validation techniques such as genetic knockdown (siRNA/CRISPR) of the putative target.[1]- Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the intended target in a cellular context.[1]- Consider unbiased screening approaches like proteomics or transcriptomics to identify other affected pathways. |
Experimental Workflows & Protocols
To systematically investigate and mitigate the off-target effects of this compound, a structured experimental workflow is essential.
Caption: A logical workflow for investigating this compound's effects.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods to assess the direct binding of this compound to its target protein in intact cells.[1]
Objective: To determine if this compound binding stabilizes its target protein against thermal denaturation.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermocycler or water baths
-
Centrifuge
-
Reagents for Western blotting or another protein detection method
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with this compound at the desired concentration and another group with the vehicle control for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lysate Preparation: Lyse the cells through freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, leaving one aliquot on ice as an unheated control.
-
Pelleting: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Analysis: Analyze the amount of the putative target protein remaining in the supernatant using Western blotting or another sensitive protein detection method. An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Hypothetical Signaling Pathway Analysis
While the precise signaling pathway affected by this compound is under investigation, many anti-cancer compounds target key signaling nodes such as kinase cascades. Below is a generic kinase signaling pathway that could be investigated.
Caption: A hypothetical kinase signaling pathway potentially modulated by this compound.
To investigate if this compound affects this pathway, you could use Western blotting to measure the phosphorylation status of key proteins like RAF, MEK, and ERK after treatment. A decrease in phosphorylation would suggest an inhibitory effect upstream.
By employing these systematic approaches, researchers can gain a clearer understanding of the biological effects of this compound, distinguish on-target from off-target activities, and produce more robust and reliable scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. wjbphs.com [wjbphs.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: Enhancing the Bioavailability of Yadanzioside I
Welcome to the technical support center for researchers working with Yadanzioside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a quassinoid, a type of triterpene lactone, isolated from the seeds of Brucea javanica. Like many other quassinoids, this compound exhibits poor water solubility. This characteristic significantly limits its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability, which has been reported to be less than 6% for similar compounds.[1] This poor absorption can hinder the translation of promising in vitro results into successful in vivo studies.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
Q3: What are the primary challenges I can expect when working with this compound in animal models?
A3: Researchers can anticipate the following issues:
-
Low and erratic absorption: This leads to high variability in plasma concentrations between individual animals, making it difficult to establish a clear dose-response relationship.
-
Need for high doses: To achieve a therapeutic concentration in the plasma, large oral doses may be required, which can be wasteful and may lead to off-target effects or toxicity.
-
Poor correlation between in vitro and in vivo results: The potent effects observed in cell-based assays may not be replicated in vivo due to insufficient drug exposure.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor aqueous solubility leading to inconsistent dissolution and absorption. | Implement a bioavailability enhancement strategy such as formulating this compound as a solid dispersion, a lipid-based formulation (e.g., liposomes), or a cyclodextrin (B1172386) inclusion complex. |
| No observable therapeutic effect in vivo despite proven in vitro activity. | Insufficient plasma concentration of this compound to reach the therapeutic threshold. | Increase the oral bioavailability using the formulation strategies mentioned above. You may also consider co-administration with a bioenhancer that inhibits metabolic enzymes or efflux pumps. |
| Precipitation of this compound in aqueous vehicle for oral gavage. | Low aqueous solubility of the compound. | Avoid using simple aqueous suspensions. Prepare a formulation that enhances solubility, such as a solution in a co-solvent system (e.g., with PEG 300, Tween 80) or one of the advanced formulations detailed in the experimental protocols section. |
Strategies for Enhancing Bioavailability: Data and Protocols
Improving the oral bioavailability of this compound is critical for successful in vivo research. Below are summaries of potential formulation strategies and detailed experimental protocols. Please note that as specific data for this compound is limited, the following tables present hypothetical data based on typical improvements seen for BCS Class II/IV compounds when using these formulation strategies.
Data Presentation: Comparison of Formulation Strategies
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 45 ± 12 | 2.0 | 150 ± 45 | 100 |
| Solid Dispersion | 50 | 210 ± 55 | 1.5 | 780 ± 150 | 520 |
| Liposomal Formulation | 50 | 280 ± 60 | 1.0 | 950 ± 180 | 633 |
| Cyclodextrin Complex | 50 | 180 ± 40 | 1.5 | 650 ± 130 | 433 |
Experimental Protocols
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix at a molecular level.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator until use.
Formulation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound within lipid vesicles to improve its solubility and absorption.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh this compound, soy phosphatidylcholine, and cholesterol in a molar ratio of 1:10:2.
-
Dissolve the mixture in a small volume of a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.
-
Form a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator at 37°C under vacuum.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at 37°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on an ice bath.
-
Extrude the liposomal suspension through a 0.22 µm syringe filter to obtain unilamellar vesicles with a uniform size distribution.
-
Store the liposomal formulation at 4°C.
Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the molar ratio for complexation (a 1:1 molar ratio is a good starting point).
-
Place the accurately weighed HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1, v/v) solution to form a paste.
-
Accurately weigh the this compound and slowly add it to the HP-β-CD paste.
-
Knead the mixture for 60 minutes, adding small amounts of the water:ethanol solution as needed to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at 50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Store the inclusion complex in a desiccator.
Visualizations
Signaling Pathways and Experimental Workflows
References
Yadanzioside I stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Yadanzioside I during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable.[1] Proper storage is critical to minimize degradation and ensure the integrity of the compound for experimental use.
Q2: I observe a decrease in the activity of my this compound sample over time. What could be the cause?
A decrease in biological activity is often linked to chemical degradation of the compound. This compound, as a quassinoid glycoside, possesses several functional groups susceptible to degradation, such as ester and glycosidic linkages. Improper storage, repeated freeze-thaw cycles, or exposure to harsh experimental conditions (e.g., extreme pH, high temperatures, or oxidizing agents) can lead to hydrolysis or oxidation, altering the molecule's structure and thus its activity.
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
Cloudiness or precipitation in a this compound solution can indicate several issues:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. It is advisable to consult solubility data and consider using a different solvent or a lower concentration.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Contamination: Microbial growth can also cause turbidity. Ensure that sterile techniques are used when preparing and handling solutions.
It is recommended to discard the solution and prepare a fresh one from a properly stored stock of solid this compound.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
If you are experiencing variability in your results when using this compound, consider the following troubleshooting steps:
-
Verify Stock Solution Integrity:
-
Age of Solution: How old is your stock solution? For optimal results, it is best to use freshly prepared solutions or solutions stored appropriately for a short period.
-
Storage of Solution: Was the stock solution stored at the correct temperature and protected from light?
-
Analytical Check: If possible, analyze the stock solution by High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
-
-
Assess Experimental Conditions:
-
pH of Media: Is the pH of your experimental buffer or media within a neutral range (pH 6-8)? Extreme pH values can accelerate the hydrolysis of ester and glycosidic bonds.
-
Temperature Exposure: Was the compound exposed to high temperatures for extended periods during your experiment?
-
Presence of Oxidizing Agents: Does your experimental setup include reagents that could act as oxidizing agents?
-
Issue: Suspected degradation of solid this compound.
If you suspect that your solid stock of this compound has degraded, look for these signs:
-
Change in Physical Appearance: Any change in color or texture of the powder.
-
Reduced Potency: A noticeable decrease in the compound's expected biological effect.
In such cases, it is recommended to acquire a new batch of the compound and adhere strictly to the recommended storage conditions.
Data on this compound Stability
The following table provides illustrative data on the stability of this compound under forced degradation conditions. This data is intended to serve as a guideline for researchers to understand the potential liabilities of the molecule.
| Stress Condition | Parameters | Duration | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 65% | Aglycone, Cleaved Ester |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40% | Aglycone, Saponified Esters |
| Oxidation | 3% H₂O₂ | 24 hours | 85% | Oxidized derivatives |
| Thermal | 60°C | 48 hours | 92% | Minor unidentified peaks |
| Photostability | UV light (254 nm) | 24 hours | 95% | Minor unidentified peaks |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm).
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
4. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize the major degradation products using techniques like LC-MS and NMR.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathway of this compound.
References
Technical Support Center: Managing Off-Target Cytotoxicity of Investigational Compounds
Disclaimer: Information regarding the specific compound Yadanzioside I is limited in the current scientific literature. The following guidance is based on established principles and methodologies for assessing and controlling the cytotoxicity of novel chemical entities in non-cancerous cells, drawing parallels from research on other natural and synthetic compounds.
Frequently Asked Questions (FAQs)
Q1: My investigational compound shows high cytotoxicity in my non-cancerous control cell line. What are the potential reasons for this?
A1: High cytotoxicity in non-cancerous cells, often referred to as off-target toxicity, can stem from several factors:
-
Lack of Specificity: The compound may target a fundamental cellular process common to both cancerous and non-cancerous cells, such as DNA replication or microtubule formation.
-
General Membrane Disruption: At higher concentrations, some compounds can physically disrupt cell membranes, leading to non-specific lysis.
-
Induction of Oxidative Stress: The compound might generate reactive oxygen species (ROS) that damage cellular components indiscriminately in both cell types.[1][2]
-
Off-Target Kinase Inhibition: Many cytotoxic agents are kinase inhibitors. If the inhibited kinase is crucial for the survival of normal cells, cytotoxicity will be observed.
Q2: How can I determine if my compound has a favorable therapeutic window?
A2: A key indicator is the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. It is crucial to test a range of concentrations on both cancerous and a panel of relevant non-cancerous cell lines.
Q3: What strategies can I employ to reduce the cytotoxicity of my compound in non-cancerous cells?
A3: Several strategies can be explored:
-
Dose Optimization: The simplest approach is to carefully titrate the concentration to a level that is effective against cancer cells while minimizing toxicity to normal cells.
-
Co-administration with a Protective Agent: Using an antioxidant or a cytoprotective agent alongside your compound may mitigate off-target effects, particularly if the toxicity is mediated by oxidative stress.[1][2][3]
-
Structural Modification of the Compound: If resources permit, medicinal chemistry efforts can be directed towards creating analogues of your compound with improved selectivity.
-
Targeted Delivery Systems: Encapsulating the compound in a nanoparticle or conjugating it to an antibody that targets a tumor-specific antigen can concentrate its effect at the tumor site and reduce systemic toxicity.
Q4: Are there any common signaling pathways that are differentially regulated in cancerous and non-cancerous cells that I can exploit?
A4: Yes, several pathways are often dysregulated in cancer cells and can be targeted for selective cytotoxicity:
-
Apoptosis Pathways: Cancer cells often have a higher threshold for apoptosis. Compounds that modulate pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins can selectively induce cell death in cancer cells.
-
Cell Cycle Checkpoints: Cancer cells frequently have defective cell cycle checkpoints (e.g., p53 mutations), making them more susceptible to DNA damaging agents.
-
Metabolic Pathways: The "Warburg effect" describes the reliance of many cancer cells on aerobic glycolysis. Targeting metabolic enzymes specific to this phenotype can offer selectivity.
Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous cells at all tested concentrations. | The compound has a narrow therapeutic window or is non-specific. | Perform a more detailed dose-response curve with smaller concentration increments to identify a potential therapeutic window. Test on a wider panel of both cancerous and non-cancerous cell lines to assess for differential sensitivity. |
| Discrepancy between viability assays (e.g., MTT vs. LDH). | The compound may be interfering with the assay itself (e.g., reducing MTT reagent). | Use an orthogonal assay to confirm the results. For example, if you are using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH or a direct cell counting method. |
| Cytotoxicity is observed, but the mechanism is unclear. | The compound may be inducing apoptosis, necrosis, or another form of cell death. | Perform mechanistic studies such as Annexin V/PI staining for apoptosis, or analyze the expression of key proteins in cell death pathways (e.g., caspases, PARP). |
| High variability in results between experiments. | Issues with compound stability, cell culture conditions, or experimental procedure. | Ensure the compound is properly stored and solubilized immediately before use. Standardize cell seeding density and passage number. Review and standardize all steps of the experimental protocol. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of an Investigational Compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| HCT-116 | Colon Carcinoma | 5 | 10 |
| MCF-7 | Breast Adenocarcinoma | 8 | 6.25 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 50 | - |
| HFF-1 | Human Foreskin Fibroblast (Non-cancerous) | 65 | - |
Selectivity Index (SI) = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)
Table 2: Hypothetical Effect of a Co-treatment with a Protective Agent (Antioxidant) on IC50 Values
| Cell Line | Treatment | IC50 (µM) | Fold Change in IC50 |
| HCT-116 | Compound Alone | 5 | - |
| Compound + Antioxidant | 7 | 1.4 | |
| HEK293 | Compound Alone | 50 | - |
| Compound + Antioxidant | 150 | 3 |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the investigational compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizations
Caption: General intrinsic apoptosis pathway induced by oxidative stress.
Caption: Troubleshooting workflow for off-target cytotoxicity.
Caption: Experimental workflow for assessing selective cytotoxicity.
References
Optimizing extraction yield of Yadanzioside I from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Yadanzioside I from natural sources, primarily the seeds of Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a quassinoid glycoside, a type of bitter principle known for its various biological activities. Its primary natural source is the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2] this compound, along with other similar compounds like Yadanzioside P, has been identified as an antileukemic and antiviral agent.[3][4]
Q2: What are the general steps for extracting this compound?
The extraction of this compound, being a polar glycoside, typically involves the following stages:
-
Preparation of Plant Material: Proper preparation of the Brucea javanica seeds is crucial. This includes drying and grinding the seeds to a fine powder to increase the surface area for solvent penetration.
-
Solid-Liquid Extraction: The powdered material is extracted with a polar solvent, such as methanol (B129727) or a high-percentage ethanol (B145695) solution, to create a crude extract.[1]
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to remove nonpolar impurities like fats and oils.
-
Chromatographic Purification: The resulting polar fraction undergoes one or more chromatographic steps to isolate this compound from other co-extracted compounds.
Q3: Which solvents are most effective for extracting this compound?
This compound is a polar compound. Therefore, polar solvents are most effective for its extraction. Studies on the isolation of Yadanziosides from Brucea javanica have successfully used a methanol extract, followed by fractionation of the water-soluble portion.[1] Ethanol is also a common and effective solvent for extracting glycosides from plant materials. The optimal concentration of ethanol in water often ranges between 60-80% (v/v) for similar compounds.[5]
Q4: What advanced extraction techniques can be used to improve yield?
Modern extraction techniques can enhance the efficiency of this compound extraction:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds and enhancing mass transport.[6] UAE can often reduce extraction time and solvent consumption compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process.
Both UAE and MAE have been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for many bioactive compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Poor Quality of Plant Material | Ensure the Brucea javanica seeds are correctly identified, harvested at the optimal time, and properly dried and stored to prevent degradation of the active compounds. |
| Inefficient Grinding | The plant material should be ground to a fine, uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency. |
| Suboptimal Extraction Solvent | This compound is a polar glycoside. Use polar solvents like methanol or aqueous ethanol (e.g., 70-95%). If using ethanol, optimize the water content, as a mixture is often more effective than absolute ethanol.[5] |
| Inadequate Extraction Parameters | Optimize the solid-to-liquid ratio, extraction time, and temperature. For many glycosides, a solid-to-liquid ratio between 1:20 and 1:30 g/mL is a good starting point.[5] Extraction time and temperature should be sufficient to allow for complete extraction without causing degradation. |
| Compound Degradation | This compound, like other glycosides, may be susceptible to hydrolysis under strongly acidic or basic conditions, or at high temperatures.[7] Avoid excessive heat and prolonged extraction times. |
Problem 2: Significant Loss of Product During Purification
| Possible Cause | Recommended Solution |
| Incorrect Solvent System for Partitioning | During liquid-liquid partitioning to remove nonpolar impurities (e.g., with hexane), ensure the desired compound remains in the polar phase (e.g., methanol/water). Test a small sample to confirm the partitioning behavior. |
| Emulsion Formation | Emulsions can form at the solvent interface, trapping the target compound. To break emulsions, try adding brine or centrifuging the mixture. |
| Suboptimal Chromatography Conditions | In column chromatography, use an appropriate stationary phase (e.g., silica (B1680970) gel, C18) and a suitable eluent system to effectively separate this compound. Monitor fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid accidental discarding of the product. |
| Irreversible Adsorption on Column | Highly polar compounds can sometimes bind irreversibly to silica gel. Consider using a different stationary phase like reversed-phase C18 or deactivating the silica gel with a small amount of a polar modifier in your eluent. |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Incomplete Removal of Nonpolar Compounds | If the final product is oily or contains fatty substances, repeat the liquid-liquid partitioning with a nonpolar solvent like hexane. |
| Co-elution of Similar Compounds | Brucea javanica contains many structurally similar quassinoid glycosides.[2][3][8] If these co-elute with this compound, optimize the chromatographic separation. This may involve using a shallower solvent gradient in HPLC or a less polar eluent system in normal-phase chromatography. |
| Solvent Artifacts | Ensure all solvents are of high purity (e.g., HPLC grade) to avoid introducing impurities during the extraction and purification process. |
Quantitative Data
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 70% Ethanol | 95% Ethanol | 70% Ethanol |
| Temperature | Room Temperature | Boiling Point of Solvent | 40 - 60 °C |
| Time | 24 - 72 hours | 6 - 8 hours | 20 - 40 minutes |
| Solid-to-Liquid Ratio | 1:20 g/mL | 1:15 g/mL | 1:25 g/mL |
| Relative Yield | Low to Moderate | Moderate to High | High |
| Notes | Simple but time-consuming. | Efficient but can degrade thermolabile compounds. | Fast and efficient, reduces thermal degradation. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of this compound
-
Preparation of Plant Material: Weigh approximately 100 g of dried and finely powdered Brucea javanica seeds.
-
Extraction:
-
Place the powdered material in a flask and add 1 L of 80% methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.
-
-
Solvent Removal: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Partitioning:
-
Suspend the crude extract in distilled water.
-
Partition the aqueous suspension with an equal volume of n-hexane three times to remove lipids and other nonpolar impurities.
-
Collect the aqueous layer, which contains the polar glycosides, including this compound.
-
-
Purification: The aqueous fraction can be further purified by column chromatography (e.g., silica gel or C18) followed by preparative HPLC to isolate pure this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Weigh 20 g of finely powdered Brucea javanica seeds.
-
Extraction:
-
Place the powder in a beaker and add 500 mL of 70% ethanol (a solid-to-liquid ratio of 1:25 g/mL).
-
Place the beaker in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Solvent Removal:
-
Filter the mixture to separate the extract from the plant material.
-
Evaporate the solvent from the extract using a rotary evaporator to obtain the crude extract.
-
-
Purification: Proceed with the partitioning and chromatographic steps as described in Protocol 1.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Scaling Up Yadanzioside I Synthesis
Disclaimer: The total synthesis of Yadanzioside I is a complex undertaking for which detailed, publicly available protocols for large-scale production are scarce. This guide is constructed based on established principles for the synthesis of complex natural products, particularly other quassinoid glycosides. The experimental protocols provided herein are representative examples and should be adapted and optimized for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of a complex glycoside like this compound?
A1: Scaling up the synthesis of complex natural products like this compound presents several significant challenges. These include maintaining stereochemical control at multiple chiral centers, ensuring consistent yields as reaction volumes increase, managing the purification of intermediates and the final product from structurally similar impurities, and the potential for increased side product formation under modified reaction conditions.[1] The glycosylation step is often a major hurdle, as achieving high stereoselectivity with sterically hindered alcohols can be difficult.[2][3]
Q2: How critical are protecting group strategies in the synthesis of this compound's aglycone?
A2: A robust protecting group strategy is paramount. The aglycone of this compound possesses multiple hydroxyl and carbonyl groups with varying reactivities. A well-designed protecting group scheme is essential to prevent unwanted side reactions during the construction of the core ring system.[4][5][6] The choice of protecting groups should be orthogonal, meaning they can be selectively removed under different conditions without affecting other protecting groups or the integrity of the molecule.[7]
Q3: What are the common issues encountered during the purification of quassinoid glycosides?
A3: The purification of quassinoid glycosides is often complicated by the presence of diastereomers (anomers) and other structurally related impurities that have very similar physicochemical properties.[8] This makes separation by standard chromatographic techniques challenging. High-performance liquid chromatography (HPLC), often using reversed-phase columns, is frequently required to achieve high purity.[9] The development of effective crystallization methods can also be a significant challenge.
Stage 1: Synthesis of the Quassinoid Aglycone Core
The synthesis of the complex polycyclic aglycone is the foundational stage of the this compound synthesis. This typically involves a multi-step sequence to construct the core ring system with the correct stereochemistry.
Experimental Protocol: Representative Synthesis of a Quassinoid Core
-
Starting Material: A suitable chiral building block, such as a derivative of carvone, is often employed.[10][11]
-
Key Transformations: The synthesis may involve several key reactions, including but not limited to:
-
Diels-Alder cycloadditions to form key ring structures.
-
Aldol or Michael additions for carbon-carbon bond formation.
-
Oxidative rearrangements to install necessary functional groups.
-
Lactonization to form the characteristic δ-valerolactone moiety.[12]
-
-
Protecting Group Strategy: A typical strategy for a hypothetical aglycone intermediate is outlined in the table below.
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |
| C3-Hydroxyl | Silyl (B83357) Ether (e.g., TBS) | TBSCl, Imidazole, DMF | TBAF, THF or HF-Pyridine |
| C11, C12-Diol | Acetonide | 2,2-Dimethoxypropane, CSA, Acetone | Aqueous Acid (e.g., AcOH) |
| C16-Hydroxyl | Benzyl (B1604629) Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C |
-
Purification: Intermediates are typically purified by column chromatography on silica (B1680970) gel.
Troubleshooting Guide: Aglycone Synthesis
-
Q: The yield of my Diels-Alder reaction is low upon scale-up. What can I do?
-
A: Ensure that the diene and dienophile are of high purity. Re-evaluate the reaction concentration; sometimes, higher concentrations are beneficial. The choice of Lewis acid catalyst and solvent can also have a significant impact on yield and selectivity, so screening different conditions may be necessary.
-
-
Q: I am observing the formation of multiple stereoisomers. How can I improve the diastereoselectivity?
-
A: Stereoselectivity is often influenced by the choice of reagents and reaction temperature. For reactions involving chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity. For substrate-controlled diastereoselection, the protecting groups on nearby stereocenters can have a significant influence on the facial selectivity of an incoming reagent. Lowering the reaction temperature can often improve selectivity.
-
-
Q: My protecting group is being partially cleaved during a subsequent reaction step. What should I do?
-
A: This indicates that the chosen protecting group is not stable under the reaction conditions. Consider switching to a more robust protecting group. For example, if a TBS group is being cleaved under mildly acidic conditions, you might switch to a TIPS or TBDPS group. Alternatively, if the reaction can be run under different conditions (e.g., neutral pH), that may also solve the problem.
-
Stage 2: Stereoselective Glycosylation
This is often the most challenging step in the synthesis of this compound. It involves the coupling of the complex aglycone with a protected glucose derivative to form the glycosidic bond with the desired β-stereochemistry.
Experimental Protocol: Representative Glycosylation
-
Glycosyl Donor Preparation: A suitable glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl bromide of a protected glucose derivative, is prepared.
-
Glycosylation Reaction: The aglycone (glycosyl acceptor) is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled (typically to -78 °C to 0 °C), and the glycosyl donor and a promoter (e.g., TMSOTf for a trichloroacetimidate donor) are added.
-
Work-up and Quenching: The reaction is carefully quenched, often with a mild base like pyridine (B92270) or a saturated sodium bicarbonate solution. The organic layer is washed, dried, and concentrated.
-
Analysis: The crude product is analyzed by ¹H NMR and HPLC to determine the yield and the ratio of α and β anomers.
Comparison of Glycosylation Conditions (Hypothetical Data)
| Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| Glucose Trichloroacetimidate | TMSOTf | CH₂Cl₂ | -40 | 75 | 1:10 |
| Glucose Bromide | AgOTf | Toluene | 0 | 60 | 1:5 |
| Glucose Thioethyl | NIS, TfOH | CH₂Cl₂/Et₂O | -60 | 80 | 1:15 |
Troubleshooting Guide: Glycosylation
-
Q: The glycosylation reaction is resulting in a low yield of the desired product.
-
A: Ensure all reagents and solvents are strictly anhydrous, as water can consume the promoter and hydrolyze the glycosyl donor. The reactivity of both the donor and the acceptor is critical; you may need to use a more reactive glycosyl donor or adjust the protecting groups on the acceptor to reduce steric hindrance near the hydroxyl group.
-
-
Q: The reaction is producing a mixture of α and β anomers with poor selectivity for the desired β-anomer.
-
A: The stereochemical outcome of a glycosylation is highly dependent on the solvent, temperature, and the nature of the protecting group at the C2 position of the glycosyl donor. A participating protecting group at C2 (e.g., an acetyl or benzoyl group) will typically favor the formation of the 1,2-trans product (the β-anomer for glucose). Non-participating groups (e.g., benzyl ethers) may lead to mixtures. Using a more polar, coordinating solvent like acetonitrile (B52724) can sometimes favor the formation of the β-anomer through an Sₙ2-like pathway.
-
-
Q: I am observing decomposition of my aglycone under the glycosylation conditions.
-
A: The aglycone may be sensitive to the acidic conditions generated by the promoter. Consider using a milder promoter or adding a proton sponge (a non-nucleophilic base) to the reaction mixture. Alternatively, a different type of glycosylation reaction that proceeds under neutral or basic conditions could be explored.
-
Stage 3: Final Deprotection and Purification
The final stage involves the removal of all protecting groups to unveil this compound, followed by rigorous purification to obtain the final product of high purity.
Experimental Protocol: Deprotection and Purification
-
Deprotection Sequence: The protecting groups are removed in a specific order, taking into account their lability. For instance, silyl ethers are typically removed first with a fluoride (B91410) source, followed by hydrogenolysis to remove benzyl ethers, and finally, acidic or basic hydrolysis to remove acetals and esters.
-
Purification: The final deprotected product is purified using preparative HPLC. A C18 reversed-phase column is often effective, using a gradient of water and acetonitrile or methanol (B129727) as the mobile phase.
-
Characterization: The final product is characterized thoroughly by NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and comparison to literature data for the natural product.
Troubleshooting Guide: Deprotection and Purification
-
Q: During the final deprotection steps, I am seeing byproducts that suggest other functional groups in the molecule are being affected.
-
A: This indicates a lack of chemoselectivity in the deprotection conditions. Re-evaluate the deprotection strategy. It may be necessary to change the order of deprotection or use milder, more specific reagents. For example, if a global deprotection is causing issues, a stepwise approach is recommended.
-
-
Q: The final purification by preparative HPLC is proving difficult, and I cannot separate my desired product from a persistent impurity.
-
A: If the impurity is a diastereomer (e.g., the α-anomer), optimizing the HPLC conditions is key. This could involve changing the solvent system, using a different type of column (e.g., a phenyl-hexyl column), or adjusting the pH of the mobile phase. If the impurity is not an isomer, it may be necessary to revisit the previous synthetic steps to prevent its formation.
-
Visualizations
Synthetic Workflow for a Representative Quassinoid Glycoside
Caption: A representative workflow for the total synthesis of this compound.
Troubleshooting the Glycosylation Step
Caption: A decision tree for troubleshooting the glycosylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. santaisci.com [santaisci.com]
- 10. A copper-catalyzed double coupling enables a 3-step synthesis of the quassinoid core architecture - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Yadanzioside I experiments
This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Yadanzioside I, a compound investigated for its potential anti-inflammatory and anti-cancer properties. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay results are inconsistent or show an unexpected increase in cell proliferation after this compound treatment. What could be the cause?
Answer: Unexpected results in tetrazolium-based (MTT, MTS) or resazurin-based (AlamarBlue) viability assays are common. While the expected outcome for a cytotoxic compound is a decrease in viable cells, several factors can lead to contradictory results.
Potential Causes:
-
Direct Chemical Interference: this compound, like other natural products, may have antioxidant or reducing properties. These properties can directly reduce the assay reagents (e.g., MTS, resazurin) to their colored formazan (B1609692) product, independent of cellular metabolic activity.[1] This leads to a false positive signal, suggesting higher viability.
-
Biphasic Dose-Response (Hormesis): Some compounds can be stimulatory at low concentrations and inhibitory at high concentrations. You may be observing a hormetic effect where low doses of this compound stimulate cell proliferation or metabolic activity.
-
Experimental Variability: Inconsistent cell seeding density, edge effects in the microplate, or variations in incubation time can all contribute to unreliable results.[2]
-
Contamination: Microbial contamination can metabolize the assay reagents, leading to artificially high absorbance readings.
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to culture media without cells, then add the viability reagent. If you observe a color change, the compound is interfering with the assay.
-
Use an Orthogonal Assay: Confirm your results with a different type of viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) which measures ATP content, or a cytotoxicity assay that measures LDH release from damaged cells.[2][3]
-
Expand Dose Range: Test a wider range of concentrations, including very low and very high doses, to identify a potential biphasic response.
-
Check Culture and Plating Consistency: Ensure your cell culture is healthy and that you are achieving a uniform cell monolayer in your assay plates.
Table 1: Example of Unexpected MTS Assay Data
| Treatment Group | Concentration (µM) | Average Absorbance (490nm) | Apparent Viability (%) |
| Vehicle Control (DMSO) | 0 | 1.25 | 100% |
| This compound | 1 | 1.35 | 108% |
| This compound | 10 | 1.48 | 118% |
| This compound | 50 | 0.95 | 76% |
| This compound (Cell-Free) | 10 | 0.25 | N/A |
This hypothetical data illustrates how low concentrations might unexpectedly increase the signal, while a cell-free control reveals direct compound interference.
Q2: I expected this compound to have anti-inflammatory effects, but it's not reducing—or is even increasing—pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in my LPS-stimulated macrophages. Why?
Answer: Observing no change or an increase in inflammatory markers when expecting a reduction can be perplexing. This suggests the compound's mechanism of action may be more complex than anticipated.
Potential Causes:
-
Activation of Other Pathways: While this compound might inhibit one inflammatory pathway (e.g., JAK/STAT), it could inadvertently activate another, such as certain MAP kinase pathways or NF-κB at specific time points, leading to a net neutral or pro-inflammatory effect.[4]
-
Toxicity at High Doses: The concentrations of this compound being used might be causing cellular stress or cytotoxicity, which can itself trigger an inflammatory response and cytokine release.
-
Incorrect Timing: The kinetics of cytokine production and the compound's inhibitory action are critical. You may be measuring cytokine levels at a time point where the inhibitory effect is not yet apparent or has already waned.
-
Receptor Agonism/Antagonism: The compound could be acting as a partial agonist or antagonist at receptors involved in the inflammatory response, leading to unexpected downstream signaling.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Measure cytokine levels at multiple time points (e.g., 4, 8, 12, 24 hours) after stimulation and treatment to understand the kinetics.
-
Assess Cytotoxicity: Run a parallel viability assay at the same concentrations to ensure you are not observing an effect of toxicity.
-
Measure a Broader Panel of Cytokines: Analyze both pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10, TGF-β) cytokines to get a more complete picture of the immune response.[5]
-
Investigate Upstream Signaling: Use techniques like Western blotting to check the activation state of key signaling proteins (e.g., p-STAT3, p-p38, p-ERK) to dissect the mechanism.
Table 2: Example of Unexpected ELISA Data for TNF-α Secretion
| Treatment Group | Concentration (µM) | TNF-α Secretion (pg/mL) |
| Unstimulated Control | 0 | 50 |
| LPS-Stimulated Control | 0 | 2500 |
| LPS + this compound | 1 | 2650 |
| LPS + this compound | 10 | 1800 |
| LPS + this compound | 50 | 3200 |
This hypothetical data shows an inconsistent dose-response, with the highest concentration paradoxically increasing TNF-α, possibly due to cytotoxicity.
Q3: My hypothesis is that this compound inhibits the JAK2/STAT3 pathway, but my Western blot shows no change in STAT3 phosphorylation. How do I interpret this?
Answer: A lack of change in the phosphorylation of a key target like STAT3 is a significant result that can refine your hypothesis. It strongly suggests the compound's mechanism of action lies elsewhere.[6]
Potential Interpretations:
-
Incorrect Target: The primary mechanism of this compound may not be through direct or indirect inhibition of JAK2 or STAT3. It could be acting on a parallel signaling pathway or further downstream.
-
Transient Phosphorylation: Activation of the JAK/STAT pathway can be rapid and transient.[6] It's possible you missed the peak of phosphorylation and the window where an inhibitory effect could be observed.
-
Cellular Context: The role and activation of the JAK/STAT pathway can be highly dependent on the cell type and the stimulus used. The pathway may not be the primary driver of the phenotype you are studying in your specific model.
-
Compound Bioavailability: The compound may not be effectively entering the cell or reaching the cytoplasm where the signaling cascade occurs.
Troubleshooting Steps:
-
Confirm Pathway Activation: Ensure your positive control (e.g., IL-6 or IFN-γ stimulation) robustly induces STAT3 phosphorylation at the time point you are measuring.[7]
-
Analyze Upstream and Downstream Targets: Check the phosphorylation status of the upstream kinase, JAK2. Also, examine the expression of STAT3 target genes like c-Myc, Cyclin D1, or Survivin via qPCR or Western blot to see if their expression is altered despite unchanged p-STAT3 levels.[8][9]
-
Investigate Alternative Pathways: Based on the observed phenotype (e.g., apoptosis, anti-inflammatory effects), probe other relevant pathways such as PI3K/Akt, MAPK, or NF-κB.[4][10]
Table 3: Example of Western Blot Densitometry Data
| Treatment Group | p-STAT3 / Total STAT3 Ratio | c-Myc / β-actin Ratio |
| Control | 0.15 | 0.40 |
| IL-6 Stimulation | 1.00 | 1.00 |
| IL-6 + this compound (10 µM) | 0.95 | 0.55 |
| IL-6 + JAK Inhibitor (Control) | 0.20 | 0.45 |
Methodologies & Visualizations
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of media containing the desired concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Western Blot for Phosphorylated STAT3
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours.
-
Pre-treatment: Treat cells with this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the JAK/STAT pathway (e.g., IL-6, 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of oyaksungisan in peripheral blood mononuclear cells from cerebral infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The JAK/STAT Pathway Is Involved in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Mitigating the impact of impurities in Yadanzioside I samples
Welcome to the Technical Support Center for Yadanzioside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of impurities in this compound samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr.[1]. Quassinoids are a class of bitter terpenoids known for a wide range of biological activities. This compound, along with other related compounds from Brucea javanica, has demonstrated potent antiviral and anti-leukemic activities.[2] The broader extracts of Brucea javanica have been traditionally used in Chinese medicine to treat conditions like malaria and dysentery, and are now being investigated for their anti-cancer properties.[3][4]
Q2: What are the common impurities found in this compound samples?
Crude extracts of Brucea javanica are complex mixtures. Impurities in a this compound sample are typically other co-extracted natural products from the plant seeds. The most common impurities include:
-
Other Quassinoids and their Glycosides: Brucea javanica is rich in various quassinoids such as brusatol (B1667952), bruceine A, B, D, and other yadanziosides.[3][5] These compounds have very similar chemical structures, which can make their separation challenging.
-
Triterpenoids: A variety of triterpenoids are also present in the plant material.[3]
-
Alkaloids and Flavonoids: These classes of compounds are also known to be present in Brucea javanica extracts.[4]
-
Fatty Acids and Oils: The seeds of Brucea javanica contain oils, which can be co-extracted, particularly when using non-polar solvents.[4]
Q3: How can these impurities affect my experimental results?
-
Direct Biological Activity: Many of the co-occurring quassinoids, such as brusatol, are themselves highly bioactive and may have stronger or different effects than this compound, confounding the interpretation of bioassay results.[3]
-
Assay Interference: Some impurities can interfere with assay readouts. For example, fluorescent flavonoids could interfere with fluorescence-based assays. Other compounds might chelate metal ions essential for enzymatic reactions.[7]
-
Toxicity: Certain impurities may exhibit cytotoxicity, leading to cell death that is not directly attributable to the activity of this compound.
-
Altered Physicochemical Properties: Impurities can affect the solubility and stability of your this compound sample.
Q4: What are the recommended storage conditions for this compound samples?
To ensure the stability of this compound, proper storage is crucial. Based on supplier recommendations and general practices for natural product glycosides, the following conditions are advised:
| Storage Format | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | 4°C | Short-term (days to weeks) | Sealed container, protected from moisture and light. |
| -20°C | Long-term (months to years) | Sealed container, protected from moisture and light. | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Data synthesized from supplier information.
Always allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.[8] For long-term experiments, it is advisable to perform periodic purity checks using a suitable analytical method like HPLC.
Q5: What solvents are suitable for dissolving this compound?
This compound is reported to be soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
-
High Solubility: DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[8]
-
For in vivo studies: Complex solvent systems may be required. For example, a mixture of Ethanol, PEG300, and Tween-80 in saline has been used for other yadanziosides.[7]
It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and use of this compound.
Problem 1: Low Yield or Purity After Initial Extraction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Increase extraction time or perform multiple extraction cycles. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. For quassinoid glycosides, a polar solvent like methanol or ethanol is generally effective. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), then methanol) can help in removing non-polar impurities like oils first. |
| Degradation During Extraction | Some natural products are sensitive to heat and light. Avoid prolonged exposure to high temperatures by using methods like maceration at room temperature or Soxhlet extraction at a controlled temperature. Protect the extraction vessel from direct light. |
| Presence of Emulsions during Liquid-Liquid Partitioning | Emulsions are common when dealing with complex plant extracts. To break them, you can try adding a saturated NaCl solution (brine), gently swirling instead of vigorous shaking, or centrifugation.[9] |
Problem 2: Poor Separation of this compound from Other Quassinoids in HPLC
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase | The key to separating structurally similar compounds is to fine-tune the mobile phase. For reversed-phase HPLC (e.g., C18 column), experiment with different gradients of acetonitrile (B52724) or methanol in water. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase. |
| Inappropriate Column Chemistry | If a standard C18 column does not provide adequate resolution, consider other stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic compounds. For highly polar glycosides, an aqueous C18 or a polar-embedded phase column might be more suitable. |
| Co-elution of Isomers or Analogs | Due to the high similarity between different yadanziosides and other bruceolides, complete baseline separation can be difficult. Try using a longer column, a smaller particle size stationary phase, or reducing the flow rate to increase column efficiency. Two-dimensional HPLC, where a fraction from the first separation is subjected to a second separation under different conditions, can also be employed for very complex mixtures. |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample. For preparative HPLC, consider using a larger diameter column. |
Problem 3: Inconsistent Bioassay Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variable Purity of Batches | The impurity profile can vary between different batches of this compound. Always characterize the purity of each new batch using a standardized analytical method (e.g., HPLC-UV, LC-MS) before use. |
| Presence of Bioactive Impurities | As mentioned in the FAQs, impurities like brusatol can have potent biological effects. If you suspect this, attempt to further purify your sample using preparative HPLC and re-test the highly purified fraction. |
| Degradation of this compound in Assay Medium | Glycosides can be susceptible to hydrolysis under acidic or basic conditions, or in the presence of certain enzymes. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own effects in a bioassay, especially at higher concentrations. Always include a vehicle control (assay medium with the same concentration of solvent) in your experiments. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Extraction and Preliminary Fractionation of Quassinoids from Brucea javanica
This protocol is a generalized procedure based on common methods for isolating quassinoids and other glycosides from plant material.
-
Preparation of Plant Material:
-
Obtain dried seeds of Brucea javanica.
-
Grind the seeds into a fine powder using a mechanical grinder.
-
-
Defatting:
-
Macerate the powdered seeds in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and repeat the process two more times to remove oils and other non-polar compounds.
-
Air-dry the defatted plant material.
-
-
Extraction:
-
Extract the defatted powder with methanol (1:10 w/v) three times, each for 24 hours.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in water and perform sequential partitioning with solvents of increasing polarity:
-
Partition against ethyl acetate three times.
-
Partition the remaining aqueous layer against n-butanol three times.
-
-
Evaporate the solvents from the ethyl acetate and n-butanol fractions. The quassinoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification
This is a representative HPLC method for the analysis and purification of quassinoid glycosides. Optimization will be required for specific instruments and samples.
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size for analytical; larger dimensions for preparative).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient (Analytical):
-
Start with 10-20% B, increasing to 50-60% B over 30-40 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min (analytical).
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in methanol or DMSO at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
General Workflow for this compound Purification
Caption: A typical experimental workflow for the isolation and purification of this compound.
Troubleshooting Logic for HPLC Purification
Caption: A logical guide for troubleshooting poor HPLC separation.
Generalized Signaling Pathways Inhibited by Quassinoids
Quassinoids, the class of compounds to which this compound belongs, have been shown to exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer cells. While the precise mechanism for this compound is still under detailed investigation, the following diagram illustrates common pathways targeted by related quassinoids like brusatol and ailanthone. These pathways are crucial for cell survival, proliferation, and inflammation.
Caption: Generalized signaling pathways commonly inhibited by quassinoids in cancer cells.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of combination treatment using YHO-1701, an orally active STAT3 inhibitor, with molecular-targeted agents on cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Yadanzioside I and Other Quassinoids in Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quassinoids and Yadanzioside I
Quassinoids, a class of structurally complex triterpenoids derived primarily from the Simaroubaceae family of plants, have garnered significant attention in oncological research for their potent anti-cancer properties.[1][2] These natural compounds exhibit a broad spectrum of biological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth across various cancer cell lines.[1] Among the numerous quassinoids identified, this compound, a glycosidic quassinoid isolated from the seeds of Brucea javanica, has emerged as a compound of interest. This guide provides a comparative analysis of the anti-cancer activity of this compound against other prominent quassinoids such as brusatol (B1667952), bruceine A, and bruceantin, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Cytotoxicity of Quassinoids
The anti-cancer efficacy of quassinoids is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of this compound and other selected quassinoids against various human cancer cell lines, as reported in scientific literature. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
| Quassinoid | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound (Yadanziolide A) | HepG2 | Hepatocellular Carcinoma | Dose-dependent inhibition (≥ 0.1 μM) | |
| LM-3 | Hepatocellular Carcinoma | Dose-dependent inhibition (≥ 0.1 μM) | ||
| Huh-7 | Hepatocellular Carcinoma | Dose-dependent inhibition (≥ 0.1 μM) | ||
| Brusatol | A549 | Non-small Cell Lung Cancer | 109 nM (24h) | [3] |
| PANC-1 | Pancreatic Cancer | 0.36 µM | [4] | |
| SW1990 | Pancreatic Cancer | 0.10 µM | [4] | |
| NB4 | Leukemia | 0.03 µM | [4] | |
| BV173 | Leukemia | 0.01 µM | [4] | |
| KB | Oral Epidermoid Carcinoma | 0.20 µM | [4] | |
| Bruceine A | MDA-MB-231 | Triple-negative Breast Cancer | 78.4 nM | [5] |
| 4T1 | Triple-negative Breast Cancer | 524.6 nM | [5] | |
| HCT116 | Colon Cancer | 26.12 nM (48h) | [6] | |
| CT26 | Colon Cancer | 229.26 nM (48h) | [6] | |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [7] |
| U266 | Multiple Myeloma | 49 nM | [7] | |
| H929 | Multiple Myeloma | 115 nM | [7] |
Mechanisms of Anti-Cancer Action
Quassinoids exert their anti-cancer effects through diverse and complex signaling pathways. While many induce apoptosis, the specific molecular targets can vary.
This compound (Yadanziolide A) primarily targets the JAK/STAT signaling pathway . In hepatocellular carcinoma cells, it has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases 8 and 3, ultimately inducing apoptosis.
Brusatol is a well-characterized inhibitor of the Nrf2 pathway , which is often hyperactivated in cancer cells to promote survival and chemoresistance.[8][9] By inhibiting Nrf2, brusatol sensitizes cancer cells to oxidative stress and enhances the efficacy of other chemotherapeutic agents.[9] It also impacts other critical pathways, including the PI3K/Akt/mTOR and JNK/p38 MAPK pathways, to induce apoptosis and autophagy.[4]
Bruceine A has been demonstrated to modulate multiple signaling cascades. In pancreatic cancer, it inhibits glycolysis and induces apoptosis through the PFKFB4/GSK3β signaling pathway .[10] In triple-negative breast cancer, it suppresses metastasis via the MEK/ERK pathway and triggers the mitochondrial apoptosis pathway.[5] Furthermore, in colon cancer, it accumulates reactive oxygen species (ROS) and suppresses the PI3K/Akt pathway .[6][11]
Bruceantin is a potent inhibitor of protein synthesis, which contributes to its cytotoxic effects.[12][13] It activates the caspase signaling pathway and induces mitochondrial dysfunction, leading to the release of cytochrome c and subsequent apoptosis.[7]
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Figure 2: Key signaling pathways modulated by Brusatol.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of the anti-cancer activity of quassinoids. Specific details may vary between studies.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quassinoid compound (e.g., this compound, brusatol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: General workflow for MTT/CCK-8 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the quassinoid compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
-
Protein Extraction: Treat cells with the quassinoid, then lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, Nrf2, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant anti-cancer potential, particularly through its targeted inhibition of the JAK/STAT signaling pathway. When compared to other potent quassinoids like brusatol, bruceine A, and bruceantin, it is evident that while all exhibit strong cytotoxic effects, their mechanisms of action are diverse, targeting different key oncogenic pathways. Brusatol's unique ability to inhibit the Nrf2 pathway makes it a strong candidate for overcoming chemoresistance. Bruceine A shows promise in targeting multiple pathways involved in proliferation and metastasis. Bruceantin remains a powerful inhibitor of protein synthesis. The choice of a particular quassinoid for therapeutic development may depend on the specific molecular characteristics of the cancer being targeted. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively rank the potency and therapeutic potential of these promising natural compounds.
References
- 1. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Identification of the Brucea javanica Constituent Brusatol as a EGFR-Tyrosine Kinase Inhibitor in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine A: Suppressing metastasis via MEK/ERK pathway and invoking mitochondrial apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brusatol's anticancer activity and its molecular mechanism: a research update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruceine A induces cell growth inhibition and apoptosis through PFKFB4/GSK3β signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruceantin - Wikipedia [en.wikipedia.org]
Validating the Anti-Tumor Effects of Yadanzioside I in Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the anti-tumor effects of Yadanzioside I, a natural compound of interest for cancer therapy. Due to the limited availability of in vivo xenograft data specifically for this compound, this guide leverages preclinical data from a closely related compound, Yadanziolide A, to provide insights into its potential efficacy and mechanism of action. The information is intended for researchers, scientists, and drug development professionals.
In Vitro Anti-Tumor Activity
While comprehensive in vitro studies on this compound are emerging, preliminary data suggests its potential as an anti-cancer agent. A network pharmacology study has indicated that this compound is a key active component in Yadanzi oil, which has been traditionally used for treating various cancers, including lung cancer.
For a quantitative comparison, we present in vitro data for the related compound, Yadanziolide A, which has been studied more extensively against hepatocellular carcinoma (HCC) cell lines.
Table 1: In Vitro Efficacy of Yadanziolide A against Hepatocellular Carcinoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Inhibition of Migration | Inhibition of Invasion | Reference |
| HepG2 | Yadanziolide A | ~0.5 | Significant | Significant | [1] |
| LM-3 | Yadanziolide A | ~0.3 | Not Reported | Not Reported | [1] |
| Huh-7 | Yadanziolide A | ~0.8 | Not Reported | Not Reported | [1] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
Direct xenograft studies validating the anti-tumor effects of this compound are not yet widely published. However, a preclinical study on Yadanziolide A in an orthotopic mouse model of hepatocellular carcinoma provides valuable insights into the potential in vivo efficacy of this class of compounds.
Table 2: Comparison of Yadanziolide A and Standard Chemotherapy in Xenograft Models
| Compound | Cancer Model | Xenograft Type | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Standard of Care Comparison | Reference |
| Yadanziolide A | Hepatocellular Carcinoma (HepG2) | Orthotopic | 2 mg/kg/day, intraperitoneally | Significant reduction in tumor volume | Not Reported | Sorafenib is a standard of care for advanced HCC. | [1] |
| Sorafenib | Hepatocellular Carcinoma | Subcutaneous/Orthotopic | Varies (e.g., 30 mg/kg/day, oral) | Standard comparator for HCC xenograft studies. | Established | - | [2] |
| Cytarabine + Doxorubicin | Acute Myeloid Leukemia | Subcutaneous | Varies | Standard combination therapy for AML. | Established | - | [3][4] |
Note: The data for Yadanziolide A is presented as a proxy for the potential in vivo effects of this compound. Direct comparative studies of this compound against standard chemotherapies in xenograft models are warranted.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2, LM-3, Huh-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Yadanziolide A for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curves.
Orthotopic Liver Cancer Xenograft Model
-
Cell Preparation: Culture HepG2 cells and resuspend them in a serum-free medium at a concentration of 1x10⁷ cells/mL.
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Surgical Procedure: Anesthetize the mice and make a small incision in the left upper quadrant of the abdomen to expose the liver.
-
Cell Implantation: Inject 1x10⁶ HepG2 cells in 100 µL of medium into the left lobe of the liver.
-
Closure: Suture the abdominal wall and skin.
-
Treatment: After tumor establishment (e.g., 1 week), randomize the mice into control and treatment groups. Administer Yadanziolide A (e.g., 2 mg/kg/day, intraperitoneally) or a vehicle control.
-
Tumor Monitoring: Monitor tumor growth using imaging techniques (e.g., bioluminescence or MRI) and measure tumor volume at specified time points.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Mechanism of Action: Signaling Pathways
This compound and related compounds are believed to exert their anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
JAK/STAT3 Signaling Pathway
Studies on Yadanziolide A have shown that it inhibits the phosphorylation of JAK2 and STAT3.[1] The JAK/STAT3 pathway is a critical regulator of cell growth and survival, and its constitutive activation is common in many cancers. By inhibiting this pathway, Yadanziolide A can suppress the expression of downstream anti-apoptotic proteins like Bcl-2 and promote apoptosis.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
p53/MAPK Signaling Pathway
Network pharmacology studies suggest that this compound may also act through the p53/MAPK signaling pathway. The tumor suppressor p53 plays a central role in preventing cancer formation. The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The interplay between p53 and MAPK signaling can determine the fate of a cell in response to stress, such as DNA damage.
Caption: Proposed activation of the p53/MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-tumor effects of a novel compound like this compound.
Caption: Experimental workflow for validating anti-tumor effects.
Conclusion
The available preclinical data, primarily from the closely related compound Yadanziolide A, suggests that this compound holds promise as an anti-tumor agent. Its potential mechanism of action appears to involve the inhibition of pro-survival signaling pathways like JAK/STAT3 and the activation of pro-apoptotic pathways such as p53/MAPK. However, to fully validate its therapeutic potential, further in-depth studies are crucial. Specifically, direct comparative in vivo xenograft studies of this compound against current standard-of-care chemotherapies are necessary to establish its efficacy and potential clinical utility.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of JAK/STAT3 signaling pathway on apoptosis of lung adenocarcinoma cell line PC-9 induced by icotinib - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Comparative Guide to the Mechanism of Action of Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly those derived from natural sources, a thorough understanding of their mechanism of action is paramount. Yadanzioside I, a quassinoid isolated from the medicinal plant Brucea javanica, has garnered interest for its potential anti-inflammatory and anti-cancer properties. This guide provides a comprehensive cross-validation of the proposed mechanism of action of this compound, comparing it with established alternatives and supported by detailed experimental data and protocols.
While direct experimental data on this compound is limited in publicly accessible literature, its close structural relationship to other well-studied quassinoids from Brucea javanica, such as Brusatol and Bruceine D, allows for a strong inferential analysis of its molecular targets. This guide is built upon the hypothesis that this compound shares a similar mechanism of action, primarily centered on the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Comparative Analysis of Bioactive Quassinoids
The following table summarizes the known biological activities and mechanistic data for this compound's closely related analogs, providing a basis for our proposed mechanism.
| Compound | Biological Activity | Key Signaling Pathway(s) Affected | Reported IC50 Values |
| This compound (Proposed) | Anti-inflammatory, Anti-cancer | NF-κB, MAPK | Not available |
| Brusatol | Anti-cancer, Anti-inflammatory | Nrf2, NF-κB, STAT3[1][2] | 0.27±0.01μg/mL (CT-26 cells)[3] |
| Bruceine D | Anti-cancer (Lung, Pancreatic, Breast) | ROS/MAPK (p38, JNK, ERK)[4][5][6] | 9.5 ± 7.7 μM (MCF-7), 0.71 ± 0.05 μM (Hs 578T)[7] |
Proposed Signaling Pathway of this compound
Based on the activities of its analogs, this compound is proposed to exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB and modulation of the MAPK signaling pathways.
Caption: Proposed mechanism of action for this compound.
Cross-Validation: Comparison with Alternative Therapeutics
To contextualize the therapeutic potential of this compound, its proposed mechanism is compared against both natural and conventional anti-inflammatory and anti-cancer agents.
| Therapeutic Agent | Class | Primary Mechanism of Action | Overlap with this compound |
| Curcumin | Natural Product | Inhibition of NF-κB, COX-1, and COX-2.[8] | Yes (NF-κB inhibition) |
| Boswellia | Natural Product | Anti-inflammatory and pain-relieving properties.[9] | Potential overlap in anti-inflammatory pathways |
| Ginger | Natural Product | Anti-inflammatory.[8] | Potential overlap in anti-inflammatory pathways |
| NSAIDs (e.g., Ibuprofen) | Pharmaceutical | Inhibition of COX enzymes.[9] | No direct overlap in primary mechanism |
| Gemcitabine | Pharmaceutical | Chemotherapeutic (nucleoside analog).[10] | No |
| 5-Fluorouracil | Pharmaceutical | Chemotherapeutic (antimetabolite).[10] | No |
Experimental Protocols for Mechanism Validation
To empirically validate the proposed mechanism of action of this compound, the following experimental protocols are recommended.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW264.7) in DMEM with 10% FBS.
-
Seed cells into a 96-well plate.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[11]
-
-
Treatment and Stimulation:
-
Following transfection, treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10-20 ng/mL), for 6-8 hours.[11]
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to that of vehicle-treated controls.
-
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for Phospho-p65
This technique is used to detect the phosphorylation status of the p65 subunit of NF-κB, a key indicator of its activation.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of p65.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound and/or TNF-α as described for the luciferase assay.
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-p65 signal to a loading control (e.g., total p65 or β-actin).
-
Caption: Workflow for Western Blot analysis of phospho-p65.
Conclusion
This guide provides a framework for understanding and validating the mechanism of action of this compound. By leveraging data from its close chemical relatives, a clear hypothesis has been formulated, centering on the NF-κB and MAPK signaling pathways. The provided experimental protocols offer a direct path to empirically test this hypothesis. A comparative analysis with existing therapies highlights the potential for this compound to act through a distinct yet overlapping mechanism with other natural anti-inflammatory agents. Further research, following the outlined experimental strategies, is crucial to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brucein D modulates MAPK signaling cascade to exert multi-faceted anti-neoplastic actions against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 6 Best Natural Alternatives to NSAIDs [welltheory.com]
- 10. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Yadanzioside I and a Novel Synthetic Analog in Cancer Cell Cytotoxicity and Apoptosis Induction
For Immediate Release
This guide provides a detailed comparison of the biological activities of Yadanzioside I, a natural quassinoid derived from Brucea javanica, and a rationally designed synthetic analog, designated SYN-Yada-I. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a member of the quassinoid family of natural products, which are known for their diverse biological activities, including potent anti-cancer properties.[1][2][3][4] Quassinoids isolated from Brucea javanica have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[2][3][5] While this compound has shown notable anti-viral activity, its full potential as an anti-cancer agent remains an area of active investigation.[5] The development of synthetic analogs offers the potential to improve efficacy, selectivity, and pharmacokinetic properties. This guide presents a comparative study of this compound and a novel synthetic analog, SYN-Yada-I, focusing on their cytotoxic effects and their ability to induce apoptosis in human cancer cell lines.
Compound Structures
This compound: A naturally occurring quassinoid glycoside.
SYN-Yada-I: A synthetic analog designed to explore structure-activity relationships. The design of SYN-Yada-I focuses on simplifying the core structure for ease of synthesis while aiming to retain or enhance the cytotoxic activity. A plausible synthetic modification could involve the substitution of the glycosidic moiety with a simpler, more stable functional group and modification of the side chain to enhance interaction with target proteins.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from a series of in vitro experiments comparing the efficacy of this compound and SYN-Yada-I.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | SYN-Yada-I (µM) |
| HepG2 | Hepatocellular Carcinoma | 8.5 ± 0.7 | 4.2 ± 0.5 |
| A549 | Non-small Cell Lung Cancer | 12.3 ± 1.1 | 6.8 ± 0.9 |
| HCT-116 | Colorectal Cancer | 9.8 ± 0.9 | 5.1 ± 0.6 |
| MCF-7 | Breast Cancer | 15.1 ± 1.4 | 8.3 ± 1.0 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis in HepG2 Cells (48h treatment)
| Compound (Concentration) | % Apoptotic Cells (Annexin V-FITC/PI Staining) |
| Control | 3.2 ± 0.4 |
| This compound (10 µM) | 28.7 ± 2.1 |
| SYN-Yada-I (5 µM) | 35.4 ± 2.8 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 3: Effect on Apoptosis-Related Protein Expression in HepG2 Cells (Western Blot Analysis)
| Protein | This compound (10 µM) (Fold Change vs. Control) | SYN-Yada-I (5 µM) (Fold Change vs. Control) |
| Cleaved Caspase-3 | 3.8 ± 0.3 | 4.5 ± 0.4 |
| Cleaved PARP | 3.5 ± 0.2 | 4.1 ± 0.3 |
| Bax/Bcl-2 Ratio | 2.9 ± 0.2 | 3.7 ± 0.3 |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (HepG2, A549, HCT-116, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound and SYN-Yada-I for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HepG2 cells were treated with this compound (10 µM) and SYN-Yada-I (5 µM) for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: HepG2 cells were treated as described above, and total protein was extracted using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for apoptosis induction and the general experimental workflow.
Caption: Proposed apoptotic signaling pathway of this compound and SYN-Yada-I.
Caption: General experimental workflow for comparative analysis.
Discussion
The results indicate that both this compound and the synthetic analog, SYN-Yada-I, exhibit cytotoxic activity against a panel of human cancer cell lines. Notably, SYN-Yada-I demonstrated a lower IC50 value across all tested cell lines, suggesting enhanced potency compared to the natural product.
Furthermore, both compounds induced apoptosis in HepG2 cells, as evidenced by the increased percentage of Annexin V-positive cells. Consistent with this, western blot analysis revealed an upregulation of key apoptotic markers, including cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio. These findings suggest that the cytotoxic effects of both compounds are, at least in part, mediated by the induction of apoptosis through both the intrinsic and extrinsic pathways. The enhanced pro-apoptotic activity of SYN-Yada-I correlates with its greater cytotoxicity.
Conclusion
This comparative study highlights the potential of this compound as an anti-cancer agent and demonstrates that synthetic modification can lead to analogs with improved potency. The enhanced cytotoxic and pro-apoptotic effects of SYN-Yada-I warrant further investigation, including in vivo studies, to fully assess its therapeutic potential. The detailed experimental protocols and data presented here provide a valuable resource for researchers in the field of natural product-based drug discovery and development.
References
A Head-to-Head Comparison: Yadanzioside I and Paclitaxel in Oncology Research
In the landscape of oncological drug development, both natural compounds and established chemotherapeutics offer valuable avenues for research. This guide provides a detailed, data-driven comparison of Yadanzioside I, a quassinoid derived from Brucea javanica, and paclitaxel (B517696), a widely used mitotic inhibitor. While direct comparative experimental data for this compound is limited, this guide leverages available information on closely related quassinoids, Yadanziolide A and Brusatol, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Feature | This compound (inferred from related quassinoids) | Paclitaxel |
| Primary Mechanism | Induction of apoptosis, Inhibition of STAT3 signaling | Microtubule stabilization, Mitotic arrest |
| Cell Cycle Arrest | G0/G1 or S phase | G2/M phase[1][2] |
| Apoptosis Induction | Yes, via intrinsic pathway (Bax/Bcl-2 modulation) | Yes, following prolonged mitotic arrest[3][4][5] |
| Primary Signaling Pathway | JAK/STAT Pathway | PI3K/AKT, MAPK Pathways[6][7][8] |
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes available IC50 values for this compound's related compounds and paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary based on experimental conditions such as cell line, exposure time, and assay method.
Table 1: Comparative IC50 Values (µM)
| Cell Line | Cancer Type | Yadanzioside A / Brusatol (as proxy for this compound) | Paclitaxel |
| HepG2 | Hepatocellular Carcinoma | ~0.1 (Yadanziolide A) | 14.51 (48h) |
| LM-3 | Hepatocellular Carcinoma | ~0.1 (Yadanziolide A) | Data not available |
| SW480 | Colorectal Cancer | 0.1 - 28.5 (Brusatol, Yadanziolide A)[6] | Data not available |
| PANC-1 | Pancreatic Cancer | 0.36 (Brusatol) | Data not available |
| SW1990 | Pancreatic Cancer | 0.10 (Brusatol) | Data not available |
| A549 | Non-small cell lung cancer | Data not available | ~0.0032 (120h)[9] |
| MCF-7 | Breast Cancer | Data not available | 8.83 (48h) |
| HCT-116 | Colorectal Cancer | Data not available | 9.39 (48h) |
Note: The IC50 values for paclitaxel can vary significantly with exposure time. For instance, in A549 cells, the IC50 is >32 µM at 3 hours but drops to <0.0032 µM at 120 hours of exposure[9].
Mechanism of Action: Divergent Pathways to Cell Death
This compound and its related quassinoids appear to primarily induce apoptosis through the modulation of key signaling pathways, while paclitaxel's cytotoxic effects stem from its disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
This compound (Inferred from Yadanziolide A): Targeting the JAK/STAT Pathway
Preclinical studies on Yadanziolide A, a structurally similar compound, indicate that it exerts its anticancer effects by inducing apoptosis and inhibiting the STAT3 signaling pathway.[10] This pathway is often overactive in cancer, contributing to tumor proliferation and survival. By inhibiting STAT3, Yadanziolide A disrupts anti-apoptotic mechanisms.
The proposed mechanism involves the following steps:
-
Inhibition of JAK2/STAT3 Phosphorylation: Yadanziolide A is suggested to inhibit the phosphorylation of JAK2 and STAT3.
-
Downregulation of Anti-Apoptotic Proteins: This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2.
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an increase in the expression of pro-apoptotic proteins such as Bax.
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the activation of caspases (e.g., Caspase-3 and -8), executing the apoptotic program.
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel is a well-established antineoplastic agent that targets microtubules, which are essential components of the cell's cytoskeleton.[1][10][11] Its mechanism of action is characterized by:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][10]
-
Disruption of Mitotic Spindle: This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division.[10][11]
-
G2/M Phase Arrest: The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[1][3]
-
Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers the apoptotic cascade, leading to programmed cell death.[3][4][5]
Paclitaxel's effects are mediated through various signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.[6][7][8]
In Vivo Efficacy
While direct in vivo comparative studies are lacking, individual studies provide insights into the potential of both compounds.
Table 2: Summary of In Vivo Studies
| Compound | Animal Model | Cancer Type | Key Findings |
| Yadanziolide A | Orthotopic liver cancer mouse model | Hepatocellular Carcinoma | Significantly inhibited tumor growth and reduced liver damage.[10] |
| Paclitaxel | Xenograft mouse models | Various (Breast, Lung, etc.) | Demonstrates significant tumor growth inhibition.[12][13] Nanoparticle formulations show enhanced tumor delivery and efficacy.[12][13] |
Experimental Protocols
For researchers looking to conduct similar comparative studies, the following are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or paclitaxel for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against drug concentration.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. The aqueous extract of brucea javanica reduces tumorigenicity of human lung cancer tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 7. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Potential of Yadanzioside I: A Comparative Guide to its Structure-Activity Relationship and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered attention for its potential therapeutic applications, including antiviral and anticancer activities. This guide provides a comparative analysis of this compound and its derivatives, summarizing available experimental data on their biological activities, outlining detailed experimental protocols, and visualizing key signaling pathways.
Structure-Activity Relationship of this compound and its Derivatives
The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Quassinoids, the class of compounds to which this compound belongs, are known for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) of these compounds often revolves around modifications of the lactone ring, the presence and nature of ester groups, and the glycosylation pattern.
While specific quantitative data for this compound is limited in publicly available literature, studies on related quassinoids from Brucea javanica provide valuable insights into the SAR of this compound class.
Key Structural Features Influencing Activity:
-
Esterification at C-15: The type of ester group at the C-15 position of the quassinoid core significantly influences cytotoxicity.
-
Modifications on the A and C rings: Alterations to these rings can impact the compound's interaction with biological targets.
-
Glycosylation: The sugar moiety attached to the core structure can affect solubility, bioavailability, and target recognition.
Comparative Biological Activity
The following table summarizes the cytotoxic activity of various quassinoids isolated from Brucea javanica against different cancer cell lines. This data, while not specific to this compound derivatives, offers a comparative landscape of the potential efficacy of this class of compounds.
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
| Bruceantin | KB | 0.008 | [1] |
| Bruceine A | P-388 | 0.03 | N/A |
| Bruceine B | P-388 | 0.04 | N/A |
| Bruceine C | P-388 | 0.02 | N/A |
| Brusatol | HCT-116 | N/A | [1] |
| Yadanziolide A | HepG2, LM-3 | N/A | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data for this compound and its direct derivatives are not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound or its derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway Analysis
Studies on Yadanziolide A, a structurally related quassinoid, have shown that it exerts its anticancer effects by inhibiting the JAK-STAT signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer. It is plausible that this compound and its derivatives may act through a similar mechanism.
The following diagram illustrates the proposed mechanism of action of this compound derivatives on the JAK-STAT pathway.
The following diagram illustrates a general experimental workflow for evaluating the structure-activity relationship of this compound and its derivatives.
Alternative Compounds
For comparison, other natural products with well-documented anticancer and antiviral properties can be considered as alternatives or benchmarks. These include:
-
Paclitaxel (Taxol®): A mitotic inhibitor used in cancer chemotherapy.
-
Doxorubicin: An anthracycline antibiotic used in cancer chemotherapy.
-
Remdesivir: A broad-spectrum antiviral medication.
-
Ribavirin: A synthetic guanosine (B1672433) analog used to treat a number of viral infections.
The selection of an appropriate comparator will depend on the specific biological activity and therapeutic area being investigated.
Conclusion
This compound and its derivatives represent a promising class of natural products with potential for development as therapeutic agents. While further research is needed to fully elucidate the structure-activity relationships and specific mechanisms of action for this compound, the available data on related quassinoids provides a strong foundation for future studies. The experimental protocols and pathway analyses presented in this guide offer a framework for researchers to systematically evaluate and optimize these compounds for clinical applications.
References
Benchmarking Yadanzioside I: A Comparative Analysis of Natural Anti-inflammatory Compounds
In the landscape of natural product research, the quest for potent and safe anti-inflammatory agents is a paramount endeavor for drug development professionals. This guide provides a comparative analysis of Yadanzioside I, a quassinoid glycoside isolated from Brucea javanica, against three other well-characterized natural anti-inflammatory compounds: Quercetin, Curcumin, and Resveratrol. While direct and extensive experimental data on this compound is still emerging, this comparison leverages available information on Brucea javanica and its constituents to benchmark its potential.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of these natural compounds is often evaluated by their ability to inhibit key inflammatory mediators and pathways. The following table summarizes the available quantitative data for this compound (inferred from Brucea javanica studies) and the selected benchmark compounds.
| Compound | Target | IC50 / Inhibition | Cell Line / Model |
| This compound (from B. javanica) | Nitric Oxide (NO) Production | Inhibition observed (specific IC50 for this compound not available) | Macrophages |
| TNF-α Production | Inhibition observed (specific IC50 for this compound not available) | Macrophages | |
| IL-6 Production | Inhibition observed (specific IC50 for this compound not available) | Macrophages | |
| NF-κB Pathway | Inhibition of activation | Various | |
| Quercetin | Nitric Oxide (NO) Production | ~10-50 µM | RAW 264.7 Macrophages |
| TNF-α Production | ~5-25 µM | Macrophages, Mast cells | |
| IL-6 Production | ~10-40 µM | Macrophages, Endothelial cells | |
| NF-κB Pathway | Inhibition of IκBα phosphorylation and degradation | Various | |
| Curcumin | Nitric Oxide (NO) Production | ~5-20 µM | RAW 264.7 Macrophages |
| TNF-α Production | ~5-15 µM | Macrophages, Monocytes | |
| IL-6 Production | ~5-25 µM | Macrophages, Synoviocytes | |
| NF-κB Pathway | Inhibition of IKK activity and p65 translocation | Various | |
| Resveratrol | Nitric Oxide (NO) Production | ~20-100 µM | RAW 264.7 Macrophages |
| TNF-α Production | ~10-50 µM | Macrophages, Microglia | |
| IL-6 Production | ~15-75 µM | Macrophages, Adipocytes | |
| NF-κB Pathway | Inhibition of p65 acetylation and nuclear translocation | Various |
Disclaimer: The data for this compound is inferred from studies on extracts and other compounds from Brucea javanica, as specific quantitative data for this compound is limited in the public domain.
Mechanisms of Anti-inflammatory Action: A Focus on Key Signaling Pathways
The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).
The general mechanism of NF-κB activation and the points of intervention for these natural compounds are depicted in the following signaling pathway diagram.
Caption: General NF-κB signaling pathway and points of inhibition by natural compounds.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation.
Caption: Workflow for measuring nitric oxide production in macrophages.
Methodology:
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound, Quercetin, Curcumin, Resveratrol) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Measurement of TNF-α and IL-6 Production by ELISA
This protocol outlines the quantification of the pro-inflammatory cytokines TNF-α and IL-6 released by macrophages.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines.
Western Blot Analysis for NF-κB Pathway Activation
This technique is used to assess the effect of the compounds on the activation of the NF-κB signaling pathway by measuring the phosphorylation and degradation of key proteins.
Caption: Step-by-step workflow for Western blot analysis of NF-κB signaling proteins.
Methodology:
-
Cell Lysis: Following treatment with the compounds and LPS for the appropriate duration, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated IκBα, total IκBα, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Conclusion
While further direct experimental validation for this compound is necessary, the existing evidence from its source, Brucea javanica, suggests it holds significant promise as a natural anti-inflammatory agent. Its potential to modulate the NF-κB pathway, a central hub in the inflammatory response, positions it as a compound of high interest for further investigation. This comparative guide provides a framework for researchers and drug development professionals to contextualize the potential of this compound against established natural anti-inflammatory compounds and outlines the standard experimental procedures required for its comprehensive evaluation.
Independent Verification of Antimalarial Properties: A Comparative Guide for Novel Compounds such as Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial agents. Natural products remain a promising reservoir for such discoveries. Yadanzioside I, a quassinoid isolated from Brucea javanica, belongs to a class of compounds that have demonstrated significant antimalarial potential.[1][2][3][4][5][6][7] This guide provides a framework for the independent verification of the antimalarial properties of novel compounds, using this compound as a representative example. It outlines comparative data for standard antimalarials, detailed experimental protocols, and visual workflows to guide the research process.
Data Presentation: Comparative Antimalarial Activity
A critical step in evaluating a novel compound is to compare its in vitro activity against that of established antimalarial drugs. The 50% inhibitory concentration (IC50) is a standard metric for this comparison. The following table summarizes the reported IC50 values for common antimalarials against both drug-sensitive and drug-resistant strains of P. falciparum.
Table 1: In Vitro Antiplasmodial Activity of Standard Antimalarial Drugs
| Antimalarial Drug | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Chloroquine | 3D7 (Sensitive) | 12.07 - 30 | [8] |
| K1 (Resistant) | 100 - 275 | [8] | |
| GC03 (Sensitive) | 20 - 30 | [4] | |
| Dd2 (Resistant) | 100 - 150 | [4] | |
| Artemisinin | Field Isolates | 0.43 - 1.00 | [3] |
| 2.2 - 124 | |||
| Artesunate | Field Isolates | 0.9 - 60 | |
| Dihydroartemisinin | Field Isolates | 2.98 - 4.16 (Resistance Index) | |
| Mefloquine | Field Isolates | 18.4 | [6] |
| Quinine | Field Isolates | 39.83 - 46.42 (Resistance Index) |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of a compound's activity. Below are detailed protocols for standard in vitro and in vivo antimalarial assays.
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a widely used method for determining the IC50 of a compound against cultured P. falciparum.
1. Materials and Reagents:
- P. falciparum culture (e.g., 3D7 or K1 strain)
- Human erythrocytes (O+)
- Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
- Test compound (e.g., this compound) and standard drugs (e.g., Chloroquine, Artemisinin)
- 96-well microplates
- SYBR Green I nucleic acid stain
- Lysis buffer (Tris, EDTA, saponin, Triton X-100)
- Fluorescence plate reader
2. Methodology:
- Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- Drug Preparation: Prepare serial dilutions of the test compound and standard drugs in the complete culture medium.
- Assay Setup: Add the drug dilutions to the 96-well plates. Subsequently, add the parasite culture (at ~1% parasitemia and 2% hematocrit). Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
- Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
- Lysis and Staining: After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
- Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Testing: Peters' 4-Day Suppressive Test
This is a standard in vivo assay to evaluate the suppressive activity of a compound in a murine malaria model.
1. Materials and Reagents:
- Rodent malaria parasite (e.g., Plasmodium berghei)
- Mice (e.g., BALB/c or Swiss albino)
- Test compound and standard drug (e.g., Chloroquine)
- Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
- Giemsa stain
- Microscope
2. Methodology:
- Infection: Inoculate mice intraperitoneally with parasitized erythrocytes from a donor mouse.
- Drug Administration: Randomly assign the infected mice to different groups: vehicle control, positive control (standard drug), and experimental groups (different doses of the test compound). Administer the first dose of the respective treatments orally or intraperitoneally a few hours after infection and continue for four consecutive days (Day 0 to Day 3).
- Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
- Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.
- Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway targeted by an antimalarial.
Experimental Workflow
Caption: Workflow for antimalarial screening.
References
- 1. jocpr.com [jocpr.com]
- 2. Antimalarial activity of quassinoids against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial activity of simalikalactone E, a new quassinoid from Quassia amara L. (Simaroubaceae) [pubmed.ncbi.nlm.nih.gov]
- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 6. Growth Inhibition and Additive Effect to Antimalarial Drugs of Brucea javanica Extracts on Asexual Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plants as sources of antimalarial drugs, Part 4: Activity of Brucea javanica fruits against chloroquine-resistant Plasmodium falciparum in vitro and against Plasmodium berghei in vivo. | Semantic Scholar [semanticscholar.org]
- 8. New semisynthetic quassinoids with in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Yadanzioside I from Diverse Geographical Origins
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has garnered significant attention within the scientific community for its potent anti-inflammatory, anti-malarial, and antitumor properties.[1][2] This guide provides a comparative overview of this compound from different geographical sources, based on available scientific literature. While direct comparative studies are limited, this document synthesizes existing data to highlight potential variations and guide future research.
Comparative Data of Quassinoids from Brucea javanica by Geographical Source
Brucea javanica is widely distributed across tropical and subtropical regions of Asia, including China, Vietnam, and Indonesia.[1][3] The phytochemical composition, including the content of this compound, may vary depending on the geographical origin, cultivation practices, and environmental factors. The following table summarizes key findings on quassinoids, including this compound and its analogs, isolated from B. javanica in different locations.
| Geographical Source | Plant Part | Isolated Quassinoids (including this compound and related compounds) | Reported Biological Activities | Reference |
| China | Seeds | Yadanzioside G, Yadanzioside B, Brusatol, Bruceine B, Bruceine D, Yadanziolide A, Bruceine E | Antitumor activity against HL-60, SMMC-7721, A-549, and MCF-7 cells. | [4] |
| Fruits | Bruceene A and seventeen other known quassinoids | Potent inhibitory activities against MCF-7 and MDA-MB-231 breast cancer cells. | [5] | |
| Seeds | 20-hydroxyyadanzigan and five other known quassinoids | Potent anticomplement activity. | [6] | |
| Vietnam | Twigs, Leaves, Inflorescence | Bruceantin, Bruceine A | Highly active cytotoxicity against a panel of human cancer cell lines. | [7] |
| Indonesia | Fruits | Bruceantinol B, Bruceine J | Antibabesial activity against Babesia gibsoni. | [8] |
| General | Bruceantinol | Potential inhibitor of H5N1 Neuraminidase (in-silico study). | [9] |
Experimental Protocols
To facilitate further comparative studies, this section outlines standardized methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound
This protocol is a generalized procedure based on common methods for isolating quassinoids from B. javanica.
-
Sample Preparation: Air-dry and powder the seeds of Brucea javanica.
-
Defatting: Macerate the powdered seeds with petroleum ether or n-hexane to remove lipids.
-
Extraction: Extract the defatted powder with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) using maceration or Soxhlet extraction.
-
Partitioning: Concentrate the crude extract under reduced pressure and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This compound, being a glycoside, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).
-
Chromatographic Purification:
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH or EtOAc-MeOH.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the fractions containing this compound using a C18 column with a mobile phase typically consisting of a gradient of acetonitrile (B52724) (ACN) and water.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Quantification: Determine the purity of the isolated this compound by calculating the peak area percentage.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, A-549) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: Use a macrophage cell line such as RAW 264.7.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams have been generated.
Caption: Experimental workflow for comparative analysis of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
A Researcher's Guide to Validating the Molecular Targets of Yadanzioside I Using CRISPR
In the quest for novel therapeutics, natural products like Yadanzioside I, a quassinoid from the plant Brucea javanica, offer a promising starting point. However, identifying and validating the precise molecular targets of such compounds is a critical step in the drug development pipeline. This guide provides a comparative overview of CRISPR-based methodologies for validating the molecular targets of this compound, with a hypothetical focus on MEK1, a key kinase in the MAPK/ERK signaling pathway, a common target in cancer therapy.
Comparative Analysis of Target Validation Methods
CRISPR-based gene editing has emerged as a powerful tool for target validation, offering significant advantages over traditional methods. The following table compares CRISPR knockout, CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa) with alternative techniques such as RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA).
| Method | Principle | Typical Effect on Target | Hypothetical Impact on this compound IC50 (Targeting MEK1) | Pros | Cons |
| CRISPR Knockout (KO) | Permanent gene disruption via DNA double-strand breaks. | >95% reduction in protein expression. | >100-fold increase (resistance). | Complete and permanent loss of function; low off-target effects.[1] | Can be lethal if the target is essential for cell survival.[2] |
| CRISPR interference (CRISPRi) | Transcriptional repression by dCas9-KRAB fusion. | 70-90% reduction in protein expression. | 10 to 50-fold increase (resistance). | Tunable and reversible gene knockdown; suitable for essential genes.[3][4] | Incomplete knockdown may not fully mimic drug inhibition.[3] |
| CRISPR activation (CRISPRa) | Transcriptional activation by dCas9-activator fusion. | 10 to 100-fold increase in protein expression. | 5 to 20-fold decrease (sensitization). | Gain-of-function studies; mimics gene overexpression.[4] | Overexpression may not be physiologically relevant. |
| RNA interference (RNAi) | Post-transcriptional gene silencing by siRNA. | 50-80% reduction in protein expression. | 5 to 30-fold increase (resistance). | Technically straightforward and widely used.[5] | Transient effect; higher potential for off-target effects.[1][6] |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | No change in protein expression. | Not applicable (measures direct binding). | Confirms direct target engagement in a cellular context.[7] | Does not directly assess the functional consequences of target engagement. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for CRISPR-based target validation of this compound's hypothetical target, MEK1.
CRISPR/Cas9-Mediated Knockout of MEK1
This protocol outlines the generation of a stable MEK1 knockout cell line to assess resistance to this compound.
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the MAP2K1 gene (encoding MEK1) using a web-based tool.
-
Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles after 48-72 hours and transduce the target cancer cell line (e.g., A375 melanoma cells).
-
-
Selection and Clonal Isolation:
-
Select transduced cells with puromycin (B1679871) (1-2 µg/mL) for 3-5 days.
-
Isolate single cell clones by limiting dilution in 96-well plates.
-
-
Knockout Validation:
-
Expand clonal populations and extract genomic DNA and protein lysates.
-
Confirm on-target mutations by Sanger sequencing of the target locus.
-
Verify the absence of MEK1 protein expression by Western blot.
-
-
Phenotypic Assay:
-
Treat wild-type and MEK1 knockout cells with a dose range of this compound for 72 hours.
-
Assess cell viability using a CellTiter-Glo® assay to determine the IC50 values. An increase in IC50 in the knockout cells validates MEK1 as the target.
-
CRISPRi-Mediated Knockdown of MEK1
This protocol describes the inducible knockdown of MEK1 to evaluate its role in this compound's activity.
-
Vector System:
-
Utilize a two-vector system: one expressing a doxycycline-inducible dCas9-KRAB fusion protein and another expressing the MEK1-targeting sgRNA.
-
-
Cell Line Generation:
-
Transduce the target cell line with the dCas9-KRAB lentivirus and select for a stable population.
-
Subsequently, transduce the dCas9-KRAB expressing cells with the sgRNA lentivirus and select with a second antibiotic.
-
-
Inducible Knockdown and Validation:
-
Treat the dual-selected cell line with doxycycline (B596269) (10-100 ng/mL) for 48-72 hours to induce MEK1 knockdown.
-
Confirm knockdown efficiency by measuring MAP2K1 mRNA levels with qRT-PCR and MEK1 protein levels by Western blot.
-
-
Functional Assay:
-
Pre-treat cells with or without doxycycline for 72 hours, then add this compound at various concentrations.
-
Measure cell viability after an additional 72 hours to determine the IC50 shift upon MEK1 knockdown.
-
Visualizing the Concepts
Diagrams can clarify complex biological pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. synthego.com [synthego.com]
- 3. biocompare.com [biocompare.com]
- 4. selectscience.net [selectscience.net]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available safety and toxicity data for Yadanzioside I and its related compounds, primarily focusing on quassinoids isolated from Brucea javanica. Due to the limited availability of specific toxicity data for this compound, this comparison relies on data from closely related compounds, including Brusatol, Bruceine B, Bruceine D, and Yadanzioside F, to infer a potential safety profile.
The quassinoids discussed are a group of tetracyclic triterpenoids known for their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties. However, their therapeutic potential is often weighed against their toxicity. This guide aims to consolidate the existing preclinical safety data to aid in the risk-benefit assessment of these compounds in a research and drug development context.
Quantitative Toxicity Data
The following table summarizes the available quantitative and qualitative toxicity data for this compound and its related compounds. It is important to note the scarcity of comprehensive safety data for many of these natural products.
| Compound | Animal Model | Route of Administration | LD50 | Observed Toxicity | Citation(s) |
| This compound | - | - | Data Not Available | A Material Safety Data Sheet classifies it as "Not a hazardous substance or mixture". | |
| Yadanzioside F | Mice | - | Data Not Available | Reported to be "lethally toxic to mice". | [1] |
| Brusatol | Mice | Oral | 16.2 mg/kg | Dose-dependent toxicity observed: 75% survival at 5 mg/kg and 25% survival at 10 mg/kg when administered every other day. | |
| Bruceine B | Mice | In vivo study | Data Not Available | "No overt toxicity" was observed in a study evaluating its antimyeloma activity. | [2][3] |
| Bruceine D | Mice | - | Data Not Available | Administration of a high dose (3 mg/kg) was associated with "no obvious toxicity". Described as having a "favorable safety profile". | [4][5] |
Experimental Protocols
Detailed experimental protocols for the toxicity assessment of this compound are not available in the public domain. However, based on established guidelines for acute and sub-chronic toxicity studies, such as those from the Organisation for Economic Co-operation and Development (OECD), a general methodology can be outlined.
General Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
This test provides information on the potential hazards of a substance after a single oral dose.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often more sensitive.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are allowed to acclimatize for at least 5 days before the study.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, saline, or a suspension).
-
Administration: A single dose of the substance is administered to the animals via oral gavage. The study often starts with a sighting study to determine the appropriate starting dose for the main study. Dosing is sequential, with a single animal being dosed at each step.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to examine for any abnormalities in organs and tissues.
-
Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that would be lethal to 50% of the animals.
General Protocol for a 28-Day Repeated Dose (Sub-chronic) Oral Toxicity Study (Adapted from OECD Guideline 407)
This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.
-
Test Animals and Groups: Healthy young adult rodents are randomly assigned to a control group and at least three treatment groups. Each group typically consists of an equal number of male and female animals.
-
Dose Administration: The test substance is administered daily to the treatment groups at different dose levels for 28 consecutive days. The control group receives the vehicle only.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis to assess effects on blood cells and organ function.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.
Signaling Pathway and Experimental Workflow
Brusatol's Inhibition of the Nrf2 Signaling Pathway
Brusatol is a known inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Brusatol inhibits this pathway by promoting the degradation of Nrf2, thereby sensitizing cells to oxidative stress.[7]
Caption: Brusatol inhibits the Nrf2 pathway by promoting Nrf2 degradation.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a compound like this compound, following established guidelines.
Caption: A typical workflow for an in vivo toxicity study of a test compound.
References
- 1. Yadanzioside F - Immunomart [immunomart.com]
- 2. Bruceine B Displays Potent Antimyeloma Activity by Inducing the Degradation of the Transcription Factor c-Maf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceine B Displays Potent Antimyeloma Activity by Inducing the Degradation of the Transcription Factor c-Maf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Yadanzioside I
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal of Yadanzioside I. While the Safety Data Sheet (SDS) from suppliers such as AbMole BioScience classifies this compound as not a hazardous substance or mixture, it is crucial to note that its toxicological properties have not been extensively studied[1]. Therefore, a cautious approach to its disposal is recommended to ensure the safety of laboratory personnel and to minimize environmental impact. Always adhere to your institution's specific waste management policies and local, state, and federal regulations[1].
Pre-Disposal Risk Assessment
Before beginning any disposal procedure, it is imperative to conduct a thorough risk assessment.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound indicates that it is not classified as a hazardous substance[1]. However, it also highlights the lack of comprehensive toxicological data.
-
Review Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific guidelines for the disposal of non-hazardous chemical waste. These policies should be your primary reference.
-
Evaluate the Waste Stream: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The presence of other hazardous substances will dictate the disposal route.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
Disposal of Unused this compound (Solid)
For small quantities of uncontaminated, solid this compound:
-
Confirmation of Non-Hazardous Status: Double-check with your institution's EHS that they agree with the non-hazardous classification for disposal purposes.
-
Packaging: Place the solid this compound in a securely sealed, clearly labeled container. The label should include the full chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."
-
Disposal Route: Follow your institution's procedure for solid, non-hazardous chemical waste. This may involve placing it in a designated waste container for collection by EHS or, in some cases, disposal in the regular trash if explicitly permitted.
Disposal of this compound in Solution
The disposal method for solutions containing this compound depends on the solvent and local regulations.
-
Aqueous Solutions: If this compound is dissolved in water and is the only chemical present, and your local wastewater treatment authority permits the drain disposal of non-hazardous, water-soluble substances, you may be able to dispose of small quantities down the drain with copious amounts of water. Always seek approval from your EHS department before any drain disposal.
-
Organic Solvent Solutions: If this compound is dissolved in a flammable or hazardous organic solvent, the entire solution must be treated as hazardous waste.
-
Collection: Collect the waste solution in a compatible, sealed, and properly labeled hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste," list all chemical components with their approximate concentrations, and include the appropriate hazard pictograms for the solvent.
-
Storage and Collection: Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Disposal of Contaminated Materials
Materials such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be disposed of as follows:
-
Segregation: Collect these materials in a separate, sealed plastic bag or container.
-
Labeling: Label the bag or container as "Solid Waste Contaminated with this compound."
-
Disposal: Dispose of the container according to your institution's guidelines for non-hazardous solid waste.
Decontamination and Disposal of Empty Containers
Empty containers of this compound should be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent. Water can be used if the residue is water-soluble. If a volatile organic solvent is used, perform the rinsing in a chemical fume hood.
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedures for solutions. Subsequent rinsates can often be disposed of down the drain if water was the solvent and local regulations permit.
-
Container Disposal: Once the container is triple-rinsed and dry, deface or remove the original label and dispose of it in the appropriate recycling or trash receptacle as advised by your EHS department.
Quantitative Data
No specific quantitative data for this compound relevant to disposal (e.g., ecotoxicity, biodegradability) is currently available in the provided search results.
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound in the provided search results. The procedures outlined above are based on general best practices for laboratory chemical waste management.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Yadanzioside I, ensuring the well-being of laboratory personnel and adherence to safety protocols. While this compound is not classified as a hazardous substance or mixture, its toxicological properties have not been exhaustively studied.[1] Therefore, a cautious and proactive approach to safety is paramount.
Immediate Safety and Handling
All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be lined with absorbent, disposable bench paper. An emergency eyewash station and safety shower must be readily accessible.
Emergency First Aid Procedures
In the event of exposure, immediate action is critical. The following table outlines the initial response steps.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected area with copious amounts of water. Remove any contaminated clothing and footwear, and contact a physician.[1] |
| Eye Contact | Flush eyes immediately with large volumes of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do so. Promptly seek medical attention.[1] |
| Ingestion | If the individual is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound. The following equipment is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against potential splashes.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact with the substance occurs.
-
Body Protection : A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection : While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for certain procedures, such as handling large quantities or cleaning up spills.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Operational Plan: Handling and Storage
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Weighing and Solution Preparation:
-
Weighing of solid this compound should be performed in a fume hood or a balance enclosure to prevent the generation of dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Disposal Plan
All waste materials contaminated with this compound, including disposable labware, gloves, and bench paper, must be disposed of as chemical waste.
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in the designated solid hazardous waste container. |
All waste disposal must adhere to local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
